6-Methoxy-2-methyl-3-nitropyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25401. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-methoxy-2-methyl-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-5-6(9(10)11)3-4-7(8-5)12-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJQJZOENXJWIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90282313 | |
| Record name | 6-Methoxy-2-methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90282313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5467-69-6 | |
| Record name | 5467-69-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25401 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Methoxy-2-methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90282313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 6-Methoxy-2-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physical properties of 6-Methoxy-2-methyl-3-nitropyridine, a substituted nitropyridine with potential applications in chemical synthesis and drug discovery. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by consolidating available data on its physical characteristics and outlining relevant experimental workflows.
Core Physical and Chemical Properties
This compound is a solid, yellow crystalline substance at room temperature. A summary of its key physical and chemical properties is presented in the table below. It is important to note that while some properties have been determined experimentally for related compounds, much of the available data for this compound is based on computational models.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₃ | PubChem[1] |
| Molecular Weight | 168.15 g/mol | PubChem[1], ChemScene[2] |
| Appearance | Solid | CymitQuimica[3] |
| Purity | ≥98% | ChemScene[2] |
| Melting Point | No experimental data available | |
| Boiling Point | No experimental data available | |
| Density | No experimental data available | |
| Solubility | No experimental data available | |
| LogP (calculated) | 1.30682 | ChemScene[2] |
| Topological Polar Surface Area (TPSA) | 65.26 Ų | ChemScene[2] |
| Hydrogen Bond Acceptors | 4 | ChemScene[2] |
| Hydrogen Bond Donors | 0 | ChemScene[2] |
| Rotatable Bonds | 2 | ChemScene[2] |
| CAS Number | 5467-69-6 | PubChem[1], ChemScene[2] |
Experimental Protocols
Determination of Melting Point
A calibrated digital melting point apparatus would be utilized. A small, powdered sample of this compound would be packed into a capillary tube to a height of 2-3 mm. The tube would be placed in the apparatus, and the temperature would be increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point. The melting range would be recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.
Predicted Solubility Profile
Based on the principle of "like dissolves like," a qualitative prediction of the solubility of this compound can be made. The molecule contains a polar nitro group and a methoxy group, as well as a less polar methyl group and pyridine ring. Therefore, it is expected to have low to moderate solubility in polar protic solvents like water and ethanol, and higher solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as well as chlorinated solvents like dichloromethane and chloroform.
Synthesis Workflow
The synthesis of this compound can be achieved through a multi-step process. A general workflow, based on synthetic routes for similar nitropyridine derivatives, is outlined below. This process typically involves the nitration of a pyridine precursor followed by functional group manipulations.
Caption: A generalized synthetic workflow for this compound.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies detailing the biological activity or implication of this compound in any particular signaling pathways. However, the nitropyridine scaffold is a common motif in medicinal chemistry, and related compounds have been investigated for a variety of biological activities. Further research is required to elucidate the specific biological functions, if any, of this particular compound.
References
6-Methoxy-2-methyl-3-nitropyridine chemical structure
An In-depth Technical Guide to 6-Methoxy-2-methyl-3-nitropyridine
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of this compound, a substituted pyridine derivative of interest to researchers in medicinal chemistry and drug development.
Chemical Structure and Identifiers
This compound is a heterocyclic aromatic compound. The pyridine ring is substituted with a methoxy group at position 6, a methyl group at position 2, and a nitro group at position 3.
Structure:
Chemical Identifiers [1][2][3]
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 5467-69-6 |
| Molecular Formula | C₇H₈N₂O₃ |
| SMILES | CC1=C(C=CC(=N1)OC)--INVALID-LINK--[O-] |
| InChI | InChI=1S/C7H8N2O3/c1-5-6(9(10)11)3-4-7(8-5)12-2/h3-4H,1-2H3 |
| InChIKey | GSJQJZOENXJWIP-UHFFFAOYSA-N |
Physicochemical and Spectroscopic Data
This section summarizes the key quantitative data for this compound.
Table of Properties
| Property | Value | Reference |
| Molecular Weight | 168.15 g/mol | [1][2][3] |
| Monoisotopic Mass | 168.05349212 Da | [1] |
| Appearance | Solid | [2] |
| Purity | Commercially available as ≥98% | [3] |
| Melting Point | Data not available. For comparison, the related compound 2-Chloro-6-methoxy-3-nitropyridine has a melting point of 78-80 °C. | [4] |
| Topological Polar Surface Area | 67.9 Ų | [1] |
| XLogP3 | 1.4 | [1] |
Spectroscopic Data
| Technique | Data | Reference |
| Mass Spectrometry (GC-MS) | Major m/z fragments: 168 (M+), 167, 151 | [1] |
| ¹³C NMR | Spectrum available, but specific peak data not publicly listed. | [1] |
| ¹H NMR (Predicted) | Based on the structure, the following peaks are expected: a singlet for the methyl protons (~2.5 ppm), a singlet for the methoxy protons (~4.0 ppm), and two doublets in the aromatic region for the pyridine ring protons (~7.0-8.5 ppm). | |
| Infrared (IR) Spectroscopy (Predicted) | Expected characteristic absorption bands include: C-H stretching (aromatic and aliphatic) ~2850-3100 cm⁻¹, asymmetric and symmetric NO₂ stretching ~1520-1560 cm⁻¹ and ~1345-1385 cm⁻¹, C=N and C=C stretching in the aromatic ring ~1400-1600 cm⁻¹, and C-O stretching (ether) ~1000-1300 cm⁻¹. |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
The most direct proposed synthesis involves the reaction of 6-Chloro-2-methyl-3-nitropyridine with sodium methoxide. The electron-withdrawing nitro group at the 3-position activates the chlorine atom at the 6-position for nucleophilic substitution.
Detailed Experimental Protocol (Proposed)
This protocol is adapted from methodologies used for the synthesis of similar methoxypyridine derivatives.[5]
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium methoxide (1.1 equivalents) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the solution until the sodium methoxide is fully dissolved.
-
-
Addition of Reactant:
-
To the methanolic sodium methoxide solution, add 6-Chloro-2-methyl-3-nitropyridine (1.0 equivalent) portion-wise.
-
The addition may be exothermic; maintain the temperature with an ice bath if necessary.
-
-
Reaction:
-
After the addition is complete, heat the reaction mixture to reflux.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by pouring the mixture into cold water.
-
A solid precipitate of the product should form. If not, extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volume).
-
If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
If extraction is performed, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the pure this compound.
-
Biological Activity and Applications
There is limited specific information in the public domain regarding the biological activity of this compound. However, the nitropyridine scaffold is a common feature in compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[6] Methoxy-substituted heterocyclic compounds have also shown diverse pharmacological effects.[7][8]
Given its structure, this compound is a valuable intermediate for chemical synthesis. The nitro group can be reduced to an amine, providing a key precursor for the synthesis of more complex molecules, such as diamino-pyridines, which are used in the development of pharmaceuticals and dyes.[9][10]
Potential Derivatization Workflow
The synthetic utility of this compound can be illustrated by its potential for further chemical modification, particularly the reduction of the nitro group.
Conclusion
This compound is a well-characterized chemical entity with established physical and spectroscopic properties. While specific biological activity data is sparse, its structural motifs suggest potential for investigation in drug discovery programs. Its primary role is that of a versatile synthetic intermediate, particularly for accessing amino-pyridine derivatives, which are important building blocks in the synthesis of functional materials and pharmaceutically active compounds. The proposed synthetic protocol offers a reliable method for its preparation in a laboratory setting.
References
- 1. This compound | C7H8N2O3 | CID 230475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. chemscene.com [chemscene.com]
- 4. 2-Chloro-6-methoxy-3-nitropyridine 98 38533-61-8 [sigmaaldrich.com]
- 5. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides [mdpi.com]
- 8. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride | 83732-72-3 | Benchchem [benchchem.com]
- 10. benchchem.com [benchchem.com]
An In-Depth Technical Guide to 6-Methoxy-2-methyl-3-nitropyridine (CAS: 5467-69-6)
Abstract: This whitepaper provides a comprehensive technical overview of 6-Methoxy-2-methyl-3-nitropyridine, CAS number 5467-69-6. It is a functionalized pyridine derivative recognized for its role as a versatile intermediate in organic synthesis. This document details its physicochemical properties, spectral data, synthesis strategies, and key chemical transformations. Emphasis is placed on its application as a building block in the development of pharmaceutical and agrochemical compounds, supported by detailed experimental protocols for its core reactions. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and chemical development.
Chemical and Physical Properties
This compound is a substituted pyridine ring featuring a methoxy group at the 6-position, a methyl group at the 2-position, and a nitro group at the 3-position.[1] Typically appearing as a solid, its structural characteristics make it a valuable precursor in various synthetic pathways.[1][2] A summary of its key properties is presented below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| CAS Number | 5467-69-6 | [3][4] |
| Molecular Formula | C₇H₈N₂O₃ | [2][3][4] |
| Molecular Weight | 168.15 g/mol | [2][3][4] |
| Appearance | Solid | [2] |
| Purity | ≥98% | [4] |
| XLogP3 | 1.4 | [3] |
| Topological Polar Surface Area (TPSA) | 65.26 Ų | [4] |
| Hydrogen Bond Donors | 0 | [4] |
| Hydrogen Bond Acceptors | 4 | [4] |
| Rotatable Bonds | 2 | [4] |
| Synonyms | 6-Methoxy-3-nitro-2-picoline, 2-Methoxy-5-nitro-6-picoline | [1][2][3] |
Spectral Information
Spectroscopic analysis is crucial for the identification and characterization of this compound. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
| Data Type | Description | Source(s) |
| ¹³C NMR | Spectral data is available in public databases such as PubChem. | [3] |
| GC-MS | Gas Chromatography-Mass Spectrometry data is available from the NIST Mass Spectrometry Data Center. | [3] |
Synthesis and Manufacturing
The synthesis of this compound, like many nitropyridine derivatives, typically involves the regioselective nitration of a corresponding pyridine precursor. The electron-donating properties of the methoxy and methyl groups influence the position of nitration on the pyridine ring.
Caption: General synthesis pathway for this compound.
Chemical Reactivity and Key Transformations
The reactivity of this compound is dominated by the electron-withdrawing nitro group. This functional group is an excellent precursor to an amino group, making its reduction a pivotal transformation. This conversion unlocks access to a wide range of substituted 3-aminopyridine derivatives, which are significant scaffolds in medicinal chemistry.
Caption: Reduction of the nitro group to form the corresponding amine.
Experimental Protocols
The reduction of the nitro group is the most frequently cited and critical reaction for this compound. Below are detailed protocols for this transformation using two common methodologies.
Protocol 1: Reduction via Catalytic Hydrogenation
This protocol is a widely used and effective method for the reduction of nitroarenes, offering high yields and clean reaction profiles under mild conditions.[5]
Materials:
-
This compound
-
10% Palladium on activated carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH), reagent grade
-
Hydrogen (H₂) gas supply
-
Inert gas (Nitrogen or Argon)
-
Filtration agent (e.g., Celite®)
Procedure:
-
In a hydrogenation flask, dissolve this compound in a suitable solvent (e.g., Methanol).
-
Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol%).
-
Seal the flask and purge the system with an inert gas (N₂ or Ar) to remove air.
-
Introduce hydrogen gas into the flask, typically at atmospheric pressure or slightly above, using a balloon or a dedicated hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, purge the flask again with inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the solvent used in the reaction.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude 6-Methoxy-2-methylpyridin-3-amine.
-
Purify the product as necessary, typically by recrystallization or column chromatography.
Caption: Experimental workflow for the reduction of this compound.
Protocol 2: Reduction using Stannous Chloride (SnCl₂)
This method, adapted from a procedure for a structurally similar compound, is effective for nitro group reductions in acidic media.[6]
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (for neutralization)
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM) for extraction
Procedure:
-
To concentrated HCl, add this compound at room temperature with stirring.
-
Cool the resulting solution to 10-15°C in an ice bath.
-
Slowly add stannous chloride dihydrate in portions, ensuring the temperature remains controlled.
-
After the addition is complete, heat the reaction mixture to 35-40°C and stir for 5-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then carefully neutralize it by the slow addition of a concentrated NaOH solution, keeping the mixture cool in an ice bath.
-
Once the pH is basic (pH > 8), extract the aqueous layer multiple times with an organic solvent like Ethyl Acetate or DCM.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography or recrystallization.
Applications in Research and Drug Development
The primary application of this compound is as a key intermediate in the synthesis of more complex molecules.[1] The reduction product, 6-methoxy-2-methylpyridin-3-amine, is a particularly valuable building block. Substituted aminopyridines are prevalent motifs in a vast array of biologically active compounds. Its utility spans several areas:
-
Pharmaceuticals: It serves as a precursor for synthesizing active pharmaceutical ingredients (APIs). The amino-pyridine core is found in drugs targeting a range of conditions.[7]
-
Agrochemicals: The compound is used in the development of new pesticides and herbicides.[1][7]
-
Materials Science: Functionalized pyridines can possess unique electronic properties, making them candidates for use in organic electronics or as specialized dyes.[8]
Safety and Handling
As with many nitroaromatic compounds, this compound should be handled with care. Users should consult the Safety Data Sheet (SDS) before use.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[9]
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[9][10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.[9][11]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[12]
References
- 1. CAS 5467-69-6: 6-Methoxy-3-nitro-2-picoline | CymitQuimica [cymitquimica.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C7H8N2O3 | CID 230475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. benchchem.com [benchchem.com]
- 6. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. Buy 3-Methoxy-6-methyl-2-nitropyridine | 24015-98-3 [smolecule.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
In-Depth Technical Guide: 6-Methoxy-2-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Methoxy-2-methyl-3-nitropyridine, a substituted nitropyridine with potential applications as a chemical intermediate in organic synthesis, particularly in the development of novel bioactive molecules. This document consolidates available data on its chemical identity, physicochemical properties, and key synthetic considerations. While this compound is cataloged and available from various chemical suppliers, detailed experimental protocols and extensive biological activity data in peer-reviewed literature are limited, suggesting its status as a relatively underexplored building block. This guide aims to equip researchers with the foundational knowledge required for its handling, characterization, and potential application in synthetic chemistry and drug discovery programs.
Chemical Identity and Synonyms
This compound is a heterocyclic aromatic compound. For clarity and comprehensive literature searching, a compilation of its synonyms and identifiers is essential.
| Identifier Type | Value | Citation |
| IUPAC Name | This compound | [1] |
| CAS Number | 5467-69-6 | [1][2] |
| Molecular Formula | C₇H₈N₂O₃ | [1][2][3] |
| Molecular Weight | 168.15 g/mol | [1][2][3] |
| Synonyms | 6-Methoxy-3-nitro-2-picoline, 2-Methoxy-5-nitro-6-picoline, Pyridine, 6-methoxy-2-methyl-3-nitro- | [1][3] |
Physicochemical Properties
The physicochemical properties of a compound are critical for its application in experimental settings, influencing factors such as solubility, stability, and reactivity.
| Property | Value | Citation |
| Appearance | Solid | [3] |
| Purity | ≥98% (typical) | [2] |
| Storage Temperature | 4°C | [2] |
| Topological Polar Surface Area (TPSA) | 65.26 Ų | [2] |
| logP | 1.30682 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Rotatable Bonds | 2 | [2] |
Synthesis and Reactivity
While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in readily available scientific literature, general principles of nitropyridine chemistry provide a basis for its synthesis and predicted reactivity.
General Synthetic Approaches for Nitropyridines
The synthesis of nitropyridines often involves the direct nitration of the pyridine ring. However, this reaction is generally feasible only with pyridines containing electron-donating substituents, as the pyridine ring itself is electron-deficient and thus deactivated towards electrophilic aromatic substitution.[4]
An alternative and widely used method for the synthesis of 3-nitropyridines involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium ion, which then undergoes a[5][6] sigmatropic shift to yield the 3-nitro derivative.[4][6][7]
For substituted pyridines, such as the precursor to the title compound, the regioselectivity of nitration is influenced by the directing effects of the existing substituents.
Potential Reactivity of this compound
The chemical behavior of this compound is dictated by its functional groups: the nitro group, the methoxy group, and the methyl group on the pyridine core.
-
Reduction of the Nitro Group: The nitro group is readily reducible to an amino group. This transformation is a common strategy in the synthesis of biologically active molecules. For instance, the related compound, 2-amino-6-methoxy-3-nitropyridine, is reduced to 2,3-diamino-6-methoxypyridine, a key intermediate in the synthesis of various pharmaceutical compounds.[8] This suggests that this compound could serve as a precursor to 3-amino-6-methoxy-2-methylpyridine.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitro group activates the pyridine ring towards nucleophilic attack. The nitro group itself can sometimes act as a leaving group in SNAr reactions, particularly when activated by other electron-withdrawing groups.[5] Reactions of 2-methyl-3-nitropyridines with thiolate anions have been shown to proceed via SNAr with the substitution of the nitro group.[5]
-
Reactions of the Methyl Group: The methyl group at the 2-position of the pyridine ring can exhibit acidity, and this is enhanced by the presence of the electron-withdrawing nitro group. This allows for condensation reactions with aldehydes to form styrylpyridines.[5]
A logical workflow for the potential synthetic utility of this compound is depicted below, based on the known reactivity of related nitropyridines.
Biological Activity and Applications in Drug Discovery
Currently, there is a lack of published data on the specific biological activities of this compound. Its primary role appears to be that of a chemical intermediate. The broader class of nitropyridines is of significant interest in medicinal chemistry, with various derivatives being investigated for a range of therapeutic applications.[9]
The structural motifs present in this compound are found in various biologically active compounds. The aminopyridine scaffold, which can be accessed via reduction of the nitro group, is a common feature in many pharmaceuticals.
Given its structure, this compound could be a valuable starting material for the synthesis of compound libraries for screening in various disease areas. The functional groups offer handles for diverse chemical modifications, allowing for the exploration of structure-activity relationships.
Experimental Protocols
Hypothetical Experimental Protocol: Reduction of the Nitro Group
This protocol is illustrative and based on the reduction of the related compound 2-amino-6-methoxy-3-nitropyridine.[8] Researchers should conduct their own optimization and safety assessments.
-
Reaction Setup: To a solution of concentrated hydrochloric acid, add this compound (1.0 eq) at room temperature with stirring.
-
Addition of Reducing Agent: Cool the resulting solution to 15°C and slowly add stannous chloride dihydrate (2.0 eq).
-
Reaction: Heat the reaction mixture to 35–40°C and stir for 5–6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to 20°C and stir for one hour. The product, 3-amino-6-methoxy-2-methylpyridine dihydrochloride, may precipitate and can be isolated by filtration.
-
Purification: The crude product can be further purified by recrystallization or chromatography as needed.
Conclusion
This compound is a readily available chemical intermediate with significant potential for use in synthetic and medicinal chemistry. While its own biological activity remains to be characterized, its structural features make it a valuable precursor for the synthesis of more complex molecules, particularly substituted aminopyridines. The lack of extensive literature on this specific compound presents an opportunity for researchers to explore its reactivity and potential applications in the development of novel therapeutics and other functional materials. This guide provides a foundational understanding to facilitate such future investigations.
References
- 1. This compound | C7H8N2O3 | CID 230475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. chempanda.com [chempanda.com]
- 5. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles [mdpi.com]
- 6. [PDF] Nitropyridines: Synthesis and reactions | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
Characterization of 6-Methoxy-3-nitro-2-picoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization data for 6-Methoxy-3-nitro-2-picoline (CAS No: 5467-69-6). Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide also includes predicted data and information from closely related analogs to provide a thorough understanding of its chemical properties.
Chemical and Physical Properties
6-Methoxy-3-nitro-2-picoline, also known as 6-methoxy-2-methyl-3-nitropyridine, is a solid organic compound. Its fundamental properties are summarized in the table below.[1][2][3]
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈N₂O₃ | [1][2] |
| Molecular Weight | 168.15 g/mol | [1][2] |
| CAS Number | 5467-69-6 | [1][2] |
| Appearance | Solid | [3] |
| IUPAC Name | This compound | [1] |
| Synonyms | 6-Methoxy-3-nitro-2-picoline, 2-Methoxy-5-nitro-6-picoline | [1] |
Spectral Characterization Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl and methoxy group protons. The chemical shifts will be influenced by the electron-withdrawing nitro group and the electron-donating methoxy group.
¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The PubChem database confirms the existence of a ¹³C NMR spectrum for this compound.[1]
Table 1: Predicted ¹H and ¹³C NMR Data for 6-Methoxy-3-nitro-2-picoline
Disclaimer: The following data are predicted based on standard chemical shift values and data from similar structures. Actual experimental values may vary.
| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |
| Aromatic-H | 7.5 - 8.5 | Doublet | 1H | H-4 |
| Aromatic-H | 6.8 - 7.5 | Doublet | 1H | H-5 |
| Methoxy-H | ~3.9 | Singlet | 3H | -OCH₃ |
| Methyl-H | ~2.5 | Singlet | 3H | -CH₃ |
| ¹³C NMR | δ (ppm) | Assignment |
| Aromatic-C | 160 - 165 | C-6 (C-O) |
| Aromatic-C | 150 - 155 | C-2 (C-CH₃) |
| Aromatic-C | 135 - 145 | C-3 (C-NO₂) |
| Aromatic-C | 130 - 135 | C-4 |
| Aromatic-C | 110 - 115 | C-5 |
| Methoxy-C | 55 - 60 | -OCH₃ |
| Methyl-C | 20 - 25 | -CH₃ |
Infrared (IR) Spectroscopy
The FT-IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 2: Expected FT-IR Absorption Bands for 6-Methoxy-3-nitro-2-picoline
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | C-H stretch (aromatic) |
| 2950 - 2850 | Medium | C-H stretch (aliphatic) |
| 1600 - 1580 | Strong | N-O asymmetric stretch (NO₂) |
| 1550 - 1450 | Strong | C=C stretch (aromatic ring) |
| 1360 - 1340 | Strong | N-O symmetric stretch (NO₂) |
| 1250 - 1200 | Strong | C-O-C asymmetric stretch |
| 1050 - 1000 | Strong | C-O-C symmetric stretch |
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the compound. The PubChem database indicates the availability of GC-MS data, with major peaks observed at m/z 168, 167, and 151.[1]
Table 3: Predicted Mass Spectrometry Fragmentation for 6-Methoxy-3-nitro-2-picoline
| m/z | Ion Fragment | Interpretation |
| 168 | [C₇H₈N₂O₃]⁺˙ | Molecular Ion (M⁺˙) |
| 153 | [C₆H₅N₂O₃]⁺˙ | Loss of •CH₃ |
| 138 | [C₇H₈N₂O]⁺˙ | Loss of NO₂ |
| 122 | [C₇H₈N₂]⁺˙ | Loss of OCH₃ and O |
| 108 | [C₆H₆NO]⁺ | Loss of NO₂ and CH₂ |
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of 6-Methoxy-3-nitro-2-picoline, based on established chemical methodologies and procedures for analogous compounds.
Proposed Synthesis of 6-Methoxy-3-nitro-2-picoline
A potential synthetic route to 6-Methoxy-3-nitro-2-picoline starts from 2-chloro-6-methoxypyridine. This proposed multi-step synthesis is illustrated in the workflow diagram below.
Step 1: Nitration of 2-Chloro-6-methoxypyridine
-
To a stirred solution of concentrated sulfuric acid, cool to 0°C.
-
Slowly add 2-chloro-6-methoxypyridine while maintaining the temperature below 10°C.
-
Add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, keeping the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Pour the reaction mixture over crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution).
-
The resulting precipitate, 2-chloro-6-methoxy-3-nitropyridine, is collected by filtration, washed with water, and dried.
Step 2: Methylation of 2-Chloro-6-methoxy-3-nitropyridine (Proposed) This step is a proposed method as a direct established protocol was not found. It would require optimization.
-
Method A (Organocuprate): Prepare a solution of 2-chloro-6-methoxy-3-nitropyridine in an appropriate anhydrous solvent (e.g., THF) and cool to a low temperature (e.g., -78°C). Add a Gilman reagent, such as lithium dimethylcuprate ((CH₃)₂CuLi), dropwise. Allow the reaction to proceed at low temperature before warming to room temperature. Quench the reaction with a saturated aqueous ammonium chloride solution and extract the product.
-
Method B (Cross-Coupling): In a reaction vessel under an inert atmosphere, combine 2-chloro-6-methoxy-3-nitropyridine, a suitable palladium or nickel catalyst (e.g., Pd(PPh₃)₄), a methyl source (e.g., methylboronic acid or trimethylaluminum), and a suitable base in an appropriate solvent. Heat the mixture under reflux until the reaction is complete as monitored by TLC or GC. After cooling, the product is isolated through extraction and purified by column chromatography.
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Prepare a sample by dissolving approximately 5-10 mg of the compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 MHz or higher).
-
Process the spectra to determine chemical shifts (ppm), coupling constants (Hz), and integration.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Acquire a background spectrum of the empty ATR crystal or KBr pellet.
-
Place a small amount of the solid sample directly on the ATR crystal or prepare a KBr pellet by grinding the sample with KBr powder and pressing it into a thin disk.
-
Acquire the sample spectrum over a range of approximately 4000-400 cm⁻¹.
-
Identify the characteristic absorption peaks corresponding to the functional groups.
Mass Spectrometry (MS)
-
Introduce the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionize the sample using a suitable method, such as electron ionization (EI).
-
Analyze the resulting ions based on their mass-to-charge ratio (m/z).
-
Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Logical Relationships and Workflows
The synthesis of 6-Methoxy-3-nitro-2-picoline is a key process for obtaining this molecule for further research and development. The following diagram illustrates the logical flow of the proposed synthesis and subsequent characterization.
This guide provides a foundational understanding of the characterization of 6-Methoxy-3-nitro-2-picoline. Further experimental work is necessary to confirm the predicted spectral data and optimize the proposed synthetic route.
References
Spectroscopic Profile of 6-Methoxy-2-methyl-3-nitropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 6-Methoxy-2-methyl-3-nitropyridine, a heterocyclic compound of interest in various fields of chemical research and development. This document collates available spectral information, details experimental protocols for its synthesis and analysis, and presents visualizations to facilitate a deeper understanding of its structural and electronic properties.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound (CAS No: 5467-69-6).[1][2]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Carbon Atom | Chemical Shift (δ) in ppm |
| C2 | 157.1 |
| C3 | 132.8 |
| C4 | 107.5 |
| C5 | 142.3 |
| C6 | 165.0 |
| -CH₃ | 23.2 |
| -OCH₃ | 54.5 |
Mass Spectrometry (MS)
The mass spectrum was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[1] The molecular ion peak [M]⁺ is observed at m/z 168, consistent with the molecular weight of the compound (168.15 g/mol ).[1][2]
| m/z | Relative Intensity (%) | Proposed Fragment |
| 168 | 100.0 | [C₇H₈N₂O₃]⁺ |
| 167 | 95.7 | [C₇H₇N₂O₃]⁺ (M-H) |
| 151 | 48.9 | [C₇H₇N₂O₂]⁺ (M-O) |
| 138 | 21.7 | [C₆H₄N₂O₂]⁺ (M-CH₂O) |
| 122 | 32.6 | [C₆H₄N₂O]⁺ (M-CH₂O₂) |
| 108 | 28.3 | [C₆H₆NO]⁺ |
| 92 | 30.4 | [C₆H₆N]⁺ |
| 78 | 34.8 | [C₅H₄N]⁺ |
| 65 | 37.0 | [C₄H₃N]⁺ |
Infrared (IR) Spectroscopy (Predicted)
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Alkyl C-H | Stretching | 2950 - 2850 |
| C=C | Aromatic Stretching | 1600 - 1450 |
| NO₂ | Asymmetric Stretching | 1550 - 1500 |
| NO₂ | Symmetric Stretching | 1360 - 1290 |
| C-O-C | Asymmetric Stretching | 1275 - 1200 |
| C-O-C | Symmetric Stretching | 1075 - 1020 |
| Aromatic C-H | Out-of-plane Bend | 900 - 675 |
Ultraviolet-Visible (UV-Vis) Spectroscopy (Predicted)
Experimental UV-Vis data for this compound is not available. Aromatic compounds typically exhibit absorptions in the UV region due to π → π* transitions. For nitropyridine derivatives, additional n → π* transitions associated with the nitro group and the pyridine nitrogen are expected. The presence of the methoxy and methyl groups will likely cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted nitropyridine.
Experimental Protocols
Synthesis of this compound
A plausible synthesis route for this compound can be adapted from the preparation of similar nitropyridine derivatives. A common method involves the nitration of a corresponding pyridine precursor.
Materials:
-
6-Methoxy-2-methylpyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 6-Methoxy-2-methylpyridine to the cooled sulfuric acid with constant stirring, maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of the pyridine derivative, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture slowly over crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water).
Spectroscopic Analysis
Sample Preparation:
-
Dissolve approximately 10-20 mg of the purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
¹H NMR Spectroscopy:
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical acquisition parameters include a spectral width of 0-12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
¹³C NMR Spectroscopy:
-
Acquire the ¹³C NMR spectrum on the same instrument.
-
A proton-decoupled pulse sequence is typically used to obtain singlets for all carbon atoms.
-
Typical acquisition parameters include a spectral width of 0-200 ppm and a longer acquisition time compared to ¹H NMR.
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of an FTIR spectrometer and record the sample spectrum over a range of 4000-400 cm⁻¹.
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
Instrumentation and Analysis:
-
Inject a small volume (e.g., 1 µL) of the solution into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
The gas chromatograph separates the components of the sample before they enter the mass spectrometer.
-
The mass spectrometer ionizes the molecules (typically by electron impact, EI) and separates the resulting ions based on their mass-to-charge ratio (m/z).
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading within the optimal range of the instrument (typically 0.1-1.0).
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a second quartz cuvette with the sample solution.
-
Scan the sample over a wavelength range of approximately 200-800 nm to identify the absorption maxima (λ_max).
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound.
Caption: Experimental workflow for the synthesis and spectroscopic characterization.
Caption: Logical relationship of NMR data for structural elucidation.
References
A Technical Guide to the Reactivity of the Nitro Group in 6-Methoxy-2-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the reactivity of the nitro group in 6-Methoxy-2-methyl-3-nitropyridine, a versatile heterocyclic compound with significant potential in synthetic chemistry and drug discovery. The strategic placement of the nitro, methoxy, and methyl groups on the pyridine ring imparts a unique chemical profile, making it a valuable intermediate for the synthesis of a wide range of functionalized molecules. This document provides a comprehensive overview of its key reactions, supported by experimental data and detailed protocols for laboratory application.
Core Reactivity Profile
The chemical behavior of this compound is largely dictated by the strong electron-withdrawing nature of the nitro group at the 3-position. This electronic influence, coupled with the inherent properties of the pyridine ring, activates the molecule for several important transformations:
-
Nucleophilic Aromatic Substitution (SNAr): The nitro group acts as an excellent leaving group, facilitating its displacement by a variety of nucleophiles. The pyridine nitrogen and the electron-withdrawing nitro group work in concert to stabilize the negatively charged Meisenheimer intermediate, driving the reaction forward.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, yielding 3-amino-6-methoxy-2-methylpyridine. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and other complex heterocyclic systems.
-
Activation of the Adjacent Methyl Group: The nitro group enhances the acidity of the protons on the adjacent methyl group at the 2-position. This activation allows for condensation reactions with aldehydes and other electrophiles, providing a pathway for carbon-carbon bond formation.
-
Vicarious Nucleophilic Substitution (VNS): The electron-deficient nature of the pyridine ring, amplified by the nitro group, makes the molecule susceptible to VNS reactions, allowing for the direct introduction of substituents at positions bearing a hydrogen atom.
Key Reactions and Experimental Protocols
This section details the primary reactions involving the nitro group of this compound and its derivatives, providing quantitative data and experimental methodologies where available.
Reduction of the Nitro Group
Table 1: Reduction of a 3-Nitropyridine Derivative
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 2-amino-6-methoxy-3-nitropyridine | Stannous chloride dihydrate, conc. HCl | - | 35-40 | 5-6 | 2,3-diamino-6-methoxypyridine | Not specified in abstract |
Experimental Protocol: Reduction of 2-amino-6-methoxy-3-nitropyridine [1]
-
To 250 ml of concentrated hydrochloric acid, add 25.0 g (0.147 mole) of 2-amino-6-methoxy-3-nitropyridine at room temperature.
-
Cool the resulting solution to 15 °C.
-
Slowly add 66.7 g (0.294 mole) of stannous chloride dihydrate.
-
Heat the reaction mass to 35°–40° C and stir for 5–6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 20° C and stir for one hour.
-
The product, 2,3-diamino-6-methoxypyridine dihydrochloride, can be collected by filtration.
Logical Workflow for Nitro Group Reduction
Caption: General workflow for the reduction of the nitro group.
Nucleophilic Aromatic Substitution (SNAr)
The nitro group at the 3-position of the pyridine ring is a facile leaving group in nucleophilic aromatic substitution reactions. This allows for the introduction of a wide array of functional groups. While specific data for this compound is scarce, studies on similar 2-methyl-3-nitropyridines demonstrate the feasibility of this reaction with sulfur nucleophiles.[2]
Table 2: Nucleophilic Aromatic Substitution with Thiols on 2-Methyl-3-nitropyridines
| Starting Material | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 2-methyl-3,5-dinitropyridine | 4-chlorothiophenol | K2CO3 | DMF | 60 | 1 | 2-methyl-3-(4-chlorophenylthio)-5-nitropyridine | 85 |
| 2-methyl-3,5-dinitropyridine | Benzylthiol | K2CO3 | DMF | 60 | 1 | 2-methyl-3-(benzylthio)-5-nitropyridine | 82 |
Experimental Protocol: General Procedure for SNAr with Thiols [2]
-
Dissolve the 2-methyl-3-nitropyridine derivative (1 mmol) in anhydrous DMF (5 mL).
-
Add the corresponding thiol (1 mmol) and potassium carbonate (0.138 g, 1 mmol).
-
Stir the reaction mixture for 1-2 hours at 60 °C.
-
Pour the reaction mixture into water (50 mL).
-
Acidify with concentrated HCl to a pH of 3.
-
Extract the product with CHCl3 (3 x 20 mL).
-
Dry the combined organic phases over Na2SO4 and evaporate the solvent.
-
Purify the residue by column chromatography (SiO2/CHCl3) or recrystallization from ethanol.
Signaling Pathway for SNAr
Caption: Mechanism of nucleophilic aromatic substitution.
Condensation Reaction of the 2-Methyl Group
The electron-withdrawing effect of the 3-nitro group and the pyridine nitrogen acidifies the protons of the 2-methyl group, enabling condensation reactions with aldehydes to form styryl derivatives. This reaction provides a valuable method for extending the carbon framework.
Table 3: Condensation of 2-Methyl-3-nitropyridines with Aldehydes
| 2-Methyl-3-nitropyridine Derivative | Aldehyde | Catalyst | Solvent | Product | Yield (%) |
| 2-methyl-3,5-dinitropyridine | Benzaldehyde | Piperidine | Toluene | 2-(2-phenylvinyl)-3,5-dinitropyridine | 92 |
| 2-methyl-3,5-dinitropyridine | 4-Methoxybenzaldehyde | Piperidine | Toluene | 2-[2-(4-methoxyphenyl)vinyl]-3,5-dinitropyridine | 95 |
Experimental Protocol: General Procedure for Condensation with Aldehydes
A specific protocol for this compound is not available, but a general method for related compounds is as follows:
-
To a solution of the 2-methyl-3-nitropyridine derivative in toluene, add the desired aromatic aldehyde.
-
Add a catalytic amount of piperidine.
-
Heat the reaction mixture under reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting styryl derivative by column chromatography or recrystallization.
Experimental Workflow for Condensation Reaction
Caption: Workflow for the condensation of the methyl group.
Vicarious Nucleophilic Substitution (VNS)
Vicarious Nucleophilic Substitution allows for the formal substitution of a hydrogen atom in electrophilic aromatic rings. In 3-nitropyridines, the positions ortho and para to the nitro group are activated for this transformation.
Table 4: Vicarious Nucleophilic Substitution of 3-Nitropyridine [3]
| Substrate | Reagent | Base | Solvent | Temperature (°C) | Time (min) | Product | Yield (%) |
| 3-Nitropyridine | Methyl phenyl sulfone | KHMDS | DMF | -40 | 30 | 4-Methyl-3-nitropyridine | 79 |
| 3-Nitropyridine | Ethyl phenyl sulfone | KHMDS | DMF | -40 | 30 | 4-Ethyl-3-nitropyridine | 85 |
Experimental Protocol: General Procedure for VNS Alkylation [3]
-
In a reaction vessel under an inert atmosphere, dissolve the 3-nitropyridine derivative in anhydrous DMF.
-
Cool the solution to the specified temperature (e.g., -40 °C).
-
Add the alkyl phenyl sulfone reagent.
-
Add a strong base, such as potassium hexamethyldisilazide (KHMDS), and stir for the specified time.
-
Quench the reaction with a suitable proton source (e.g., saturated ammonium chloride solution).
-
Extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Conclusion
This compound is a highly functionalized building block with a rich and versatile reactivity profile centered around its nitro group. The ability to undergo nucleophilic aromatic substitution, reduction to the corresponding amine, and activation of the adjacent methyl group for condensation reactions makes it a valuable precursor for the synthesis of a diverse array of more complex molecules. The methodologies and data presented in this guide, drawn from studies on the target molecule and its close analogs, provide a solid foundation for researchers and drug development professionals to harness the synthetic potential of this important intermediate. Further exploration of its reactivity is likely to uncover even more applications in the fields of medicinal chemistry, materials science, and agrochemicals.
References
The Strategic Role of 6-Methoxy-2-methyl-3-nitropyridine in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxy-2-methyl-3-nitropyridine is a versatile heterocyclic building block of significant interest in organic synthesis. Its unique electronic and steric properties, arising from the interplay of the electron-donating methoxy group, the electron-withdrawing nitro group, and the reactive methyl group on the pyridine core, make it a valuable precursor for the synthesis of a wide array of complex molecules. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound, with a focus on its utility in the development of pharmaceuticals and other bioactive compounds. The strategic positioning of its functional groups allows for selective transformations, offering a powerful tool for medicinal chemists and process development scientists.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physical and chemical properties of this compound is fundamental for its effective application in synthesis. The key data are summarized in the tables below.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₇H₈N₂O₃ |
| Molecular Weight | 168.15 g/mol |
| CAS Number | 5467-69-6 |
| Appearance | Solid |
| XLogP3 | 1.4 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 2 |
| Exact Mass | 168.05349212 Da |
| Monoisotopic Mass | 168.05349212 Da |
Table 2: Spectroscopic Data of this compound [1]
| Spectroscopy Type | Data |
| ¹H NMR | Spectral data available in NMRShiftDB |
| ¹³C NMR | Spectral data available in SpectraBase |
| Mass Spectrometry (GC-MS) | Major peaks at m/z: 168, 167, 151 |
| IR Spectroscopy | Data available from various suppliers |
Synthesis of this compound
Experimental Protocol: Nitration of 2-Methyl-6-methoxypyridine (Adapted)
This protocol is adapted from general procedures for the nitration of substituted pyridines and should be optimized for specific laboratory conditions.
Materials:
-
2-Methyl-6-methoxypyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 2-methyl-6-methoxypyridine to the cold sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of 2-methyl-6-methoxypyridine in sulfuric acid, ensuring the temperature does not exceed 10-15 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Expected Yield: Yields for nitration of substituted pyridines can vary significantly based on the substrate and reaction conditions. Yields in the range of 50-70% may be achievable with optimization.
Key Reactions and Synthetic Applications
This compound is a versatile intermediate that can undergo a variety of chemical transformations at its three functional groups: the nitro group, the methoxy group, and the methyl group.
Reactions of the Nitro Group
The nitro group is a key functional handle, primarily serving as a precursor to an amino group through reduction. This transformation is fundamental in the synthesis of various bioactive molecules.
a) Reduction to 3-Amino-6-methoxy-2-methylpyridine
The reduction of the nitro group to an amine is a common and highly useful transformation. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., SnCl₂/HCl).
This protocol describes the reduction of the closely related 2-amino-6-methoxy-3-nitropyridine and can be adapted for this compound.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Aqueous Ammonia solution (e.g., 25%)
-
Water
Procedure:
-
To concentrated hydrochloric acid, add this compound at room temperature.
-
Cool the resulting solution to 15 °C.
-
Slowly add stannous chloride dihydrate to the cooled solution.
-
Heat the reaction mixture to 35–40 °C and stir for 5–6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to 20 °C and stir for one hour.
-
Filter the resulting solid (the dihydrochloride salt of the amine).
-
To obtain the free amine, suspend the dihydrochloride salt in water and neutralize with an aqueous ammonia solution to a pH of 7.0 to 8.0.
-
Filter the precipitated product, wash with water, and dry under vacuum to yield 3-Amino-6-methoxy-2-methylpyridine.
Yield: The reported yield for the analogous reduction is 86.4% for the dihydrochloride salt.[2]
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring of this compound is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro group. While the methoxy group is a potential leaving group, reactions at other positions are also possible depending on the reaction conditions and the nucleophile.
a) Substitution of the Methoxy Group
Strong nucleophiles can displace the methoxy group. This reaction is less common than reactions involving the nitro group but can be a useful strategy for introducing other functionalities at the 6-position.
b) Reactions with Other Nucleophiles
The reactivity of the pyridine ring allows for the introduction of various nucleophiles, leading to the synthesis of diverse heterocyclic structures.
Reactions of the Methyl Group
The methyl group at the 2-position of the pyridine ring is activated by the adjacent nitrogen atom and the nitro group, making it susceptible to condensation reactions.
a) Condensation with Aldehydes
The acidic protons of the methyl group can be removed by a base, and the resulting carbanion can react with aldehydes in a condensation reaction to form styryl derivatives. This reaction is a valuable method for extending the carbon framework of the molecule.
Caption: Generalized workflow for the condensation of this compound with an aldehyde.
Signaling Pathways and Logical Relationships in Synthesis
The synthetic utility of this compound can be visualized as a series of branching pathways, where each functional group serves as a node for further chemical transformations.
Caption: Key synthetic transformations of this compound.
Applications in Drug Discovery and Development
The derivatives of this compound are valuable scaffolds in medicinal chemistry. The 3-amino derivative, in particular, is a precursor to various bicyclic and polycyclic heterocyclic systems that exhibit a wide range of biological activities. The ability to readily modify the substituents on the pyridine ring allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making this a privileged starting material in drug discovery programs.
Conclusion
This compound is a highly functionalized and synthetically versatile building block. Its strategic combination of a nitro, a methoxy, and a methyl group on a pyridine core provides multiple avenues for chemical modification. The ability to selectively transform each of these functional groups makes it an invaluable tool for the construction of complex molecular architectures, particularly in the fields of pharmaceutical and agrochemical research. The detailed understanding of its synthesis and reactivity, as outlined in this guide, will empower researchers to fully exploit the potential of this important synthetic intermediate.
References
6-Methoxy-2-methyl-3-nitropyridine: A Versatile Scaffold in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 6-Methoxy-2-methyl-3-nitropyridine is a substituted pyridine derivative that has emerged as a valuable building block in medicinal chemistry. Its unique arrangement of functional groups—a methoxy group, a methyl group, and a nitro group on a pyridine ring—provides a versatile platform for the synthesis of a diverse range of complex molecules with potential therapeutic applications. The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution, making it a key intermediate for the introduction of various pharmacophores. This technical guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of this compound in drug discovery and development.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₃ | --INVALID-LINK-- |
| Molecular Weight | 168.15 g/mol | --INVALID-LINK-- |
| CAS Number | 5467-69-6 | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| LogP | 1.30682 | --INVALID-LINK-- |
| Topological Polar Surface Area (TPSA) | 65.26 Ų | --INVALID-LINK-- |
| Hydrogen Bond Donors | 0 | --INVALID-LINK-- |
| Hydrogen Bond Acceptors | 4 | --INVALID-LINK-- |
| Rotatable Bonds | 2 | --INVALID-LINK-- |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, typically starting from commercially available precursors. A common and effective route involves the nucleophilic substitution of a chloro-substituent with a methoxy group.
Experimental Protocol: Synthesis from 6-Chloro-2-methyl-3-nitropyridine
This protocol is adapted from patent literature and describes the synthesis of this compound from its chloro-precursor.[1]
Materials:
-
6-Chloro-2-methyl-3-nitropyridine
-
Sodium methoxide
-
Methanol
-
Ice-water
Procedure:
-
Prepare a solution of sodium methoxide in methanol.
-
Slowly add 6-chloro-2-methyl-3-nitropyridine to the sodium methoxide solution.
-
Heat the reaction mixture at reflux temperature overnight.
-
After the reaction is complete, pour the mixture into ice-water.
-
The resulting precipitate, this compound, can be collected by filtration.
Key Reactions and Medicinal Chemistry Applications
The reactivity of this compound is dominated by the chemistry of its nitro group, which can be readily transformed into other functional groups, primarily an amino group, through reduction. This amino derivative serves as a versatile intermediate for the construction of various heterocyclic scaffolds of medicinal interest.
Reduction of the Nitro Group
The reduction of the nitro group to an amine is a pivotal transformation, opening avenues for further derivatization.
Experimental Protocol: Reduction to 6-Methoxy-2-methylpyridin-3-amine
This protocol details the reduction of the nitro group using iron powder in the presence of ammonium chloride.[2]
Materials:
-
This compound
-
Iron powder
-
Ammonium chloride (NH₄Cl)
-
Methanol (MeOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in a 1:1 mixture of H₂O/MeOH.
-
Add ammonium chloride and iron powder to the solution.
-
Stir the reaction mixture at 80°C for 16 hours.
-
After completion, filter the reaction mixture to remove the iron powder and wash the filtrate with MeOH.
-
Evaporate the MeOH from the filtrate, add H₂O, and extract the aqueous phase with EtOAc.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield 6-methoxy-2-methylpyridin-3-amine.
Role as a Building Block in Kinase Inhibitor Scaffolds
While specific drugs containing the this compound scaffold are not yet prevalent in the public domain, the resulting 6-methoxy-2-methylpyridin-3-amine is a key precursor for the synthesis of various heterocyclic systems, including those found in kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery.
The 2-methyl-6-methoxypyridine moiety can be found in the core structures of patented kinase inhibitors. For instance, compounds with anti-inflammatory activity through the inhibition of p38 mitogen-activated protein kinase (MAPK), Syk kinase, and Src family tyrosine kinases have been developed incorporating this scaffold.[3][4]
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its nitro group provide a gateway to a wide range of more complex, biologically active molecules. The resulting amino-pyridine derivative is a key intermediate for the construction of heterocyclic scaffolds, particularly those found in kinase inhibitors with potential applications in oncology and inflammatory diseases. As the demand for novel therapeutics continues to grow, the utility of such adaptable building blocks in the drug discovery and development pipeline is expected to increase, making this compound a compound of significant interest to the research community.
References
- 1. 22280-60-0 | 6-Chloro-2-methyl-3-nitropyridine | Chlorides | Ambeed.com [ambeed.com]
- 2. 6-Methoxy-2-methylpyridin-3-amine synthesis - chemicalbook [chemicalbook.com]
- 3. Kinase inhibitors - Patent US-9751837-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US9481648B2 - Kinase inhibitors - Google Patents [patents.google.com]
The Untapped Potential of 6-Methoxy-2-methyl-3-nitropyridine in Advanced Materials
A Technical Guide for Researchers and Drug Development Professionals
Abstract
6-Methoxy-2-methyl-3-nitropyridine, a substituted pyridine derivative, is a versatile chemical intermediate with significant, yet largely unexplored, potential in the field of materials science. While its applications in pharmaceuticals and agrochemicals are emerging, its unique electronic and structural characteristics make it a promising precursor for a new generation of advanced materials. This technical guide explores the prospective applications of this compound in the design and synthesis of novel organic electronic materials, including organic light-emitting diode (OLED) emitters and conjugated polymers. This document provides hypothetical synthetic pathways, predicted material properties, and detailed experimental protocols to stimulate further research and development in this area.
Introduction
The quest for novel materials with tailored optical and electronic properties is a driving force in materials science. Organic electronics, in particular, stands to benefit from the development of new molecular building blocks that are cost-effective to synthesize and offer tunable functionalities. Substituted pyridines are a class of heterocyclic compounds that have shown considerable promise in this regard.[1] this compound possesses a unique combination of functional groups that make it an attractive starting material for the synthesis of advanced functional materials.
The pyridine ring is inherently electron-deficient, and the presence of an electron-withdrawing nitro group at the 3-position further enhances this property. Conversely, the electron-donating methoxy and methyl groups at the 6- and 2-positions, respectively, create a push-pull electronic structure. This intramolecular charge-transfer character is a key feature in the design of many organic electronic materials. Furthermore, the nitro group is an excellent leaving group in nucleophilic aromatic substitution reactions, providing a convenient handle for further functionalization.[2][3]
This guide will delve into the hypothetical, yet scientifically plausible, applications of this compound in two key areas of materials science: OLEDs and conjugated polymers.
Core Molecular Properties
A foundational understanding of the physicochemical properties of this compound is essential for its application in materials synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₃ | PubChem |
| Molecular Weight | 168.15 g/mol | PubChem |
| Appearance | Solid | Vendor Data |
| CAS Number | 5467-69-6 | PubChem |
| Predicted LogP | 1.4 | PubChem |
| Hydrogen Bond Donors | 0 | PubChem |
| Hydrogen Bond Acceptors | 4 | PubChem |
Potential Application I: Organic Light-Emitting Diode (OLED) Emitters
The intrinsic electronic properties of this compound make it a promising scaffold for the development of novel OLED emitters. The presence of methoxy groups is known to enhance hole-transporting properties and can induce a bathochromic shift in the emission spectrum of organic molecules.[4] By transforming the nitro group into a suitable acceptor moiety and coupling it with a donor group, it is possible to create a molecule with efficient thermally activated delayed fluorescence (TADF) or phosphorescence.
Proposed Synthetic Pathway for a Donor-Acceptor OLED Emitter
A hypothetical synthetic route to a donor-acceptor type OLED emitter, (MMP-Py-Cz) , is outlined below. This pathway involves the reduction of the nitro group to an amine, followed by a Buchwald-Hartwig amination to introduce a carbazole donor moiety.
Caption: Proposed synthesis of a carbazole-functionalized pyridine derivative.
Predicted Properties of MMP-Py-Cz
The predicted photophysical and thermal properties of the hypothetical MMP-Py-Cz emitter are summarized below. These predictions are based on the known effects of similar structural motifs in OLED emitters.
| Property | Predicted Value | Rationale |
| Photoluminescence Emission λmax | 450 - 480 nm (Blue) | The combination of the electron-donating carbazole and the electron-accepting pyridine core is expected to result in blue emission. |
| Photoluminescence Quantum Yield | > 70% | The rigid carbazole unit and the prevention of π-π stacking by the methyl group could lead to high quantum efficiency. |
| Singlet-Triplet Energy Gap (ΔEST) | < 0.2 eV | The spatial separation of the HOMO on the carbazole and the LUMO on the pyridine should result in a small ΔEST, favoring TADF. |
| Thermal Stability (Td, 5% loss) | > 350 °C | The aromatic nature of the molecule suggests good thermal stability, a critical requirement for vacuum-deposited OLEDs. |
| Glass Transition Temperature (Tg) | > 100 °C | The non-planar structure should lead to a stable amorphous state, which is beneficial for thin-film morphology in OLED devices. |
Experimental Protocol: Synthesis of 3-Amino-6-methoxy-2-methylpyridine
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) solution (10 M)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound in ethanol, add Tin(II) chloride dihydrate.
-
Cool the mixture in an ice bath and add concentrated hydrochloric acid dropwise with stirring.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize with a 10 M NaOH solution until the pH is approximately 8-9.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain 3-Amino-6-methoxy-2-methylpyridine.
Potential Application II: Conjugated Polymers for Organic Electronics
Conjugated polymers are the cornerstone of many organic electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The incorporation of the electron-deficient pyridine ring into a polymer backbone can lower the LUMO energy level, which is beneficial for n-type or ambipolar charge transport.
Proposed Synthetic Pathway for a Pyridine-Containing Conjugated Polymer
A hypothetical route to a pyridine-containing conjugated polymer, Poly(MMP-alt-Thiophene) , is proposed via a Stille or Suzuki cross-coupling polymerization. This requires the initial transformation of this compound into a di-halogenated monomer.
Caption: Proposed synthesis of a pyridine-thiophene conjugated polymer.
Predicted Properties of Poly(MMP-alt-Thiophene)
The predicted properties of the hypothetical Poly(MMP-alt-Thiophene) are based on structure-property relationships of similar conjugated polymers.
| Property | Predicted Value | Rationale |
| Optical Bandgap (Eg) | 2.0 - 2.5 eV | The alternating donor-acceptor structure between thiophene and the pyridine unit is expected to result in a relatively low bandgap, leading to absorption in the visible spectrum. |
| HOMO Energy Level | -5.2 to -5.5 eV | The electron-donating thiophene will primarily determine the HOMO level. |
| LUMO Energy Level | -3.0 to -3.5 eV | The electron-deficient pyridine unit will lower the LUMO level, which is favorable for electron injection and transport. |
| Charge Carrier Mobility (in OFETs) | 10⁻³ to 10⁻² cm²/Vs (n-type) | The low-lying LUMO and potential for ordered packing could lead to n-type charge transport. |
| Solubility | Soluble in common organic solvents | The presence of the methoxy and methyl groups, along with the non-planarity they induce, should enhance solubility, facilitating solution processing. |
Experimental Protocol: Synthesis of 3-Bromo-6-methoxy-2-methylpyridine
Materials:
-
3-Amino-6-methoxy-2-methylpyridine (1.0 eq)
-
Hydrobromic acid (HBr, 48%)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Deionized water
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-Amino-6-methoxy-2-methylpyridine in 48% HBr and cool the solution to 0 °C in an ice-salt bath.
-
Add a solution of sodium nitrite in deionized water dropwise while maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0 °C.
-
In a separate flask, dissolve Copper(I) bromide in 48% HBr.
-
Slowly add the diazonium salt solution to the CuBr solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour.
-
Cool the mixture to room temperature and neutralize with a saturated NaHCO₃ solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-Bromo-6-methoxy-2-methylpyridine.
Conclusion and Future Outlook
While direct applications of this compound in materials science are yet to be reported in the literature, its chemical structure presents a compelling case for its potential as a versatile building block for advanced functional materials. The hypothetical synthetic pathways and predicted properties outlined in this guide for OLED emitters and conjugated polymers serve as a starting point for further investigation.
Future research should focus on the practical synthesis and characterization of the proposed molecules and polymers. Experimental validation of their photophysical, thermal, and electronic properties will be crucial in determining their viability for various organic electronic applications. Furthermore, the rich chemistry of the pyridine ring and the versatility of the nitro group as a synthetic handle open up possibilities for a wide range of other functional materials, including sensors, dyes, and catalysts. The exploration of this compound and its derivatives could pave the way for a new class of high-performance organic materials.
References
Methodological & Application
Synthesis of 6-Methoxy-2-methyl-3-nitropyridine from 2-methyl-6-methoxypyridine
Application Note and Protocol: Synthesis of 6-Methoxy-2-methyl-3-nitropyridine
Introduction
This compound is a valuable intermediate in the synthesis of various biologically active molecules and functional materials. The introduction of a nitro group onto the pyridine ring at the 3-position is a key transformation that enables further functionalization. This document provides a detailed protocol for the synthesis of this compound from 2-methyl-6-methoxypyridine via electrophilic nitration. The described method is based on established procedures for the nitration of related pyridine derivatives, utilizing a mixture of concentrated nitric acid and sulfuric acid.
Reaction Principle
The synthesis proceeds via an electrophilic aromatic substitution reaction. The strong electron-withdrawing nature of the pyridine nitrogen generally deactivates the ring towards electrophilic attack. However, the presence of the electron-donating methoxy and methyl groups at the 2- and 6-positions can activate the ring sufficiently for nitration to occur. The reaction utilizes a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺) in situ. The nitronium ion then attacks the electron-rich pyridine ring, preferentially at the 3- or 5-position. Steric hindrance from the adjacent methyl group and the directing effect of the methoxy group favor substitution at the 3-position.
Experimental Protocol
Materials and Equipment:
-
2-methyl-6-methoxypyridine
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ice
-
Deionized water
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Thermometer
-
Beakers
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a thermometer, add concentrated sulfuric acid (3-5 equivalents relative to the starting material).
-
Cooling: Cool the sulfuric acid to 0-5 °C using an ice bath.
-
Addition of Starting Material: While maintaining the temperature at 0-5 °C, slowly add 2-methyl-6-methoxypyridine (1 equivalent) to the cold sulfuric acid with vigorous stirring. Ensure the temperature does not rise significantly during the addition.
-
Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (1.1-1.5 equivalents) to a small amount of concentrated sulfuric acid. This should also be done in an ice bath.
-
Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 2-methyl-6-methoxypyridine in sulfuric acid using a dropping funnel. The temperature of the reaction mixture should be carefully maintained between 0 °C and 10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) for a specified time (typically 1-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring. This will precipitate the crude product.
-
Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as this will generate a significant amount of CO₂ gas.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure this compound.
Quantitative Data Summary
The following table summarizes representative quantitative data for a typical nitration reaction of a substituted pyridine. Actual results may vary depending on the specific reaction conditions and scale.
| Parameter | Value |
| Molar Mass of Starting Material | 123.15 g/mol |
| Molar Mass of Product | 168.15 g/mol [1][2] |
| Typical Reaction Scale | 1-10 mmol |
| Equivalents of H₂SO₄ | 3-5 eq. |
| Equivalents of HNO₃ | 1.1-1.5 eq. |
| Reaction Temperature | 0-25 °C |
| Reaction Time | 1-4 hours |
| Typical Yield | 60-85% (based on analogous reactions) |
| Purity (after purification) | >98% |
Visualizations
Reaction Workflow Diagram
References
Nitration of 2-picoline derivatives experimental protocol
Application Note: Nitration of 2-Picoline Derivatives
Introduction
The nitration of 2-picoline (2-methylpyridine) and its derivatives is a key chemical transformation for the synthesis of various valuable intermediates in the pharmaceutical, agrochemical, and materials science industries.[1] The introduction of a nitro group onto the pyridine ring significantly influences the compound's electronic properties and provides a versatile handle for further functionalization. For instance, the nitro group can be readily reduced to an amino group, which is a common precursor for a wide range of bioactive molecules.[2] However, the direct nitration of the pyridine ring, an electron-deficient system, presents significant challenges and often requires harsh reaction conditions, leading to low yields and a mixture of isomers.[3][4] This application note provides an overview of common experimental protocols for the nitration of 2-picoline derivatives, summarizes key reaction data, and presents a generalized experimental workflow.
Challenges in Nitration
The pyridine ring is less reactive towards electrophilic aromatic substitution compared to benzene due to the electron-withdrawing effect of the nitrogen atom. This deactivation makes nitration difficult, often necessitating high temperatures and strongly acidic conditions.[4] Direct nitration of 2-picoline itself has been reported to produce only trace amounts of the desired nitro-picolines.[3] Consequently, various strategies have been developed to overcome these challenges, including the use of activating groups on the pyridine ring and alternative synthetic routes that introduce the nitro group indirectly.[3][4]
Experimental Protocols
This section details a general protocol for the nitration of an activated 2-picoline derivative using a standard mixed acid method.
Protocol 1: Nitration of a Substituted 2-Picoline using a Mixture of Sulfuric and Nitric Acid
This protocol is adapted from the nitration of 2-diethylamino-5-methylpyridine.[4]
Materials:
-
Substituted 2-picoline derivative (e.g., 2-diethylamino-5-methylpyridine)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice bath
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, dropping funnel, beaker, etc.)
-
Stirring apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the 2-picoline derivative in a minimal amount of concentrated sulfuric acid. Cool the mixture in an ice-water bath to 0-5 °C.
-
Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution of the 2-picoline derivative. Maintain the temperature of the reaction mixture below 10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at a low temperature (e.g., 10 °C) for a specified time (e.g., 1 hour).[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Exercise caution as this will generate carbon dioxide gas.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane, multiple times.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be further purified by techniques such as column chromatography or recrystallization to yield the pure nitrated 2-picoline derivative.[4]
Protocol 2: Nitration using Nitric Acid in Trifluoroacetic Anhydride
An alternative method for the nitration of pyridines involves the use of nitric acid in trifluoroacetic anhydride.[5]
Procedure Outline:
-
Cool trifluoroacetic anhydride in an ice bath.
-
Slowly add the substituted pyridine to the cooled trifluoroacetic anhydride and stir for a period (e.g., 2 hours).[5]
-
Slowly add nitric acid to the mixture while maintaining the chilled condition.
-
Allow the reaction to proceed, followed by an appropriate work-up and purification.[5]
Data Presentation
The following table summarizes various methods for the nitration of 2-picoline and its derivatives.
| Substrate | Nitrating Agent/Conditions | Product(s) | Yield | Reference |
| 2-Picoline | KNO₃, H₂SO₄, 160 °C | 3-Nitro-2-picoline and 5-Nitro-2-picoline | Low | [4] |
| 6-Amino-5-nitro-2-picoline | Diazotization followed by reduction | 5-Nitro-2-picoline | - | [3] |
| 6-Amino-3-nitro-2-picoline | Diazotization followed by reduction | 3-Nitro-2-picoline | - | [3] |
| 2-Diethylamino-5-methylpyridine | H₂SO₄/HNO₃ mixture, ice water bath | 4-Nitro-2-diethylamino-5-methylpyridine | - | [4] |
| Pyridines (general) | Nitric acid in trifluoroacetic anhydride | β-Nitropyridines | 10-83% | [5] |
| Oxazino Azines (derived from pyridines) | t-BuONO, TEMPO, Toluene, 70 °C, then 6 N HCl | meta-Nitropyridines | Good to very good | [2] |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the nitration of a 2-picoline derivative.
Caption: General workflow for the nitration of a 2-picoline derivative.
References
Application Notes and Protocols for the Synthesis of 6-Methoxy-2-methyl-3-nitropyridine via Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 6-methoxy-2-methyl-3-nitropyridine, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction, a robust and scalable method for the functionalization of electron-deficient pyridine rings. Detailed experimental protocols for the preparation of the precursor, 2-chloro-6-methyl-3-nitropyridine, and its subsequent conversion to the target molecule are presented. This guide includes tabulated data for reaction parameters, safety precautions, and visual diagrams to illustrate the reaction mechanism and experimental workflow.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active compounds. Its utility stems from the presence of multiple functional groups that can be selectively modified. The methoxy, methyl, and nitro groups on the pyridine scaffold offer diverse opportunities for further chemical transformations, making it an attractive starting material for the development of novel therapeutics.
The synthesis of this compound is most effectively carried out via a nucleophilic aromatic substitution (SNAr) reaction. In this process, a nucleophile, in this case, the methoxide ion, displaces a leaving group, typically a halide, on the aromatic ring. The reaction is facilitated by the presence of the electron-withdrawing nitro group, which activates the pyridine ring towards nucleophilic attack.[1][2]
This application note details a reliable and reproducible protocol for the synthesis of this compound, starting from the commercially available 2-amino-6-methylpyridine.
Reaction Pathway and Mechanism
The overall synthetic route involves two key steps:
-
Synthesis of 2-chloro-6-methyl-3-nitropyridine: This precursor is prepared from 2-amino-6-methylpyridine through a Sandmeyer-type reaction, following nitration.
-
Nucleophilic Aromatic Substitution: The synthesized 2-chloro-6-methyl-3-nitropyridine is then reacted with sodium methoxide in methanol to yield the final product, this compound.
The mechanism of the nucleophilic aromatic substitution step proceeds via a Meisenheimer complex intermediate. The methoxide ion attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate. The aromaticity is then restored by the elimination of the chloride ion.[2]
Caption: Mechanism of Nucleophilic Aromatic Substitution.
Experimental Protocols
Materials and Equipment
-
2-Amino-6-methylpyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Methoxide (NaOMe)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Sodium Bicarbonate (NaHCO₃)
-
Sodium Sulfate (Na₂SO₄)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Concentrated acids and fuming nitric acid are highly corrosive and should be handled with extreme care.
Synthesis of 2-chloro-6-methyl-3-nitropyridine
This procedure is adapted from established methods for the nitration and subsequent Sandmeyer reaction of aminopyridines.
-
Nitration: In a round-bottom flask cooled in an ice bath, slowly add 2-amino-6-methylpyridine to an excess of concentrated sulfuric acid with stirring. To this solution, add a nitrating mixture (a 1:1 mixture of concentrated sulfuric acid and fuming nitric acid) dropwise, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate. The precipitated product, 2-amino-6-methyl-3-nitropyridine, is collected by filtration, washed with cold water, and dried.
-
Diazotization and Sandmeyer Reaction: Suspend the dried 2-amino-6-methyl-3-nitropyridine in concentrated hydrochloric acid and cool to 0-5 °C in an ice-salt bath. A solution of sodium nitrite in water is added dropwise, keeping the temperature below 5 °C. The resulting diazonium salt solution is then slowly added to a solution of copper(I) chloride in concentrated hydrochloric acid. The reaction mixture is stirred at room temperature for 1-2 hours and then heated to 60 °C for 30 minutes.
-
Isolation and Purification: After cooling, the mixture is extracted with dichloromethane. The organic layers are combined, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-chloro-6-methyl-3-nitropyridine as a solid.
Synthesis of this compound
This protocol is adapted from the methoxylation of a similar substrate, 2-amino-6-chloro-3-nitropyridine.[3]
-
Reaction Setup: In a dry round-bottom flask, prepare a solution of sodium methoxide in methanol. The molar ratio of sodium methoxide to the starting chloro-pyridine should be approximately 1.05 to 1.5 equivalents.[3]
-
Addition of Starting Material: To the stirred solution of sodium methoxide, add 2-chloro-6-methyl-3-nitropyridine portion-wise, maintaining the temperature at 25-30 °C.[3]
-
Reaction Monitoring: The reaction mixture is stirred at 25-30 °C. The progress of the reaction should be monitored by TLC until the starting material is consumed.
-
Work-up and Isolation: Upon completion, the reaction is quenched by the addition of water. The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
Data Presentation
| Parameter | Synthesis of 2-chloro-6-methyl-3-nitropyridine | Synthesis of this compound | Reference |
| Starting Material | 2-Amino-6-methylpyridine | 2-chloro-6-methyl-3-nitropyridine | - |
| Reagents | H₂SO₄, HNO₃, NaNO₂, CuCl, HCl | Sodium Methoxide, Methanol | [3] |
| Solvent | Water, Dichloromethane | Methanol | [3] |
| Temperature | 0-10 °C (Nitration), 0-5 °C (Diazotization) | 25-30 °C | [3] |
| Reaction Time | 2-3 hours (Nitration), 1-2 hours (Sandmeyer) | Varies (Monitor by TLC) | - |
| Molar Ratio (Reagent:Substrate) | - | 1.05 - 1.5 : 1 | [3] |
| Typical Yield | - | >90% (based on similar reactions) | [4] |
| Purification | Column Chromatography | Filtration | [3] |
Experimental Workflow
Caption: Overall experimental workflow for the synthesis.
Conclusion
The synthesis of this compound via nucleophilic aromatic substitution is a highly efficient and practical method for obtaining this valuable synthetic intermediate. The protocols provided in this application note are based on established and reliable procedures, offering a clear pathway for researchers in the field of medicinal chemistry and drug discovery. The use of readily available starting materials and straightforward reaction conditions makes this synthesis amenable to both small-scale laboratory work and larger-scale production.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 4. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents [patents.google.com]
Detailed experimental procedure for the synthesis of 6-Methoxy-2-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 6-Methoxy-2-methyl-3-nitropyridine, a key intermediate in the development of various pharmaceutical compounds. The described methodology is a two-step process commencing from commercially available 2-chloro-6-methylpyridine. This protocol is based on established chemical principles for pyridine functionalization and nitration reactions.
Synthesis Overview
The synthesis of this compound is accomplished through a two-step reaction sequence:
-
Methoxylation: Substitution of the chloro group in 2-chloro-6-methylpyridine with a methoxy group using sodium methoxide.
-
Nitration: Introduction of a nitro group at the 3-position of the pyridine ring of 6-methoxy-2-methylpyridine using a mixture of nitric acid and sulfuric acid.
Quantitative Data Summary
The following table summarizes the expected reactants, products, and yields for each step of the synthesis.
| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |
| 1 | 2-Chloro-6-methylpyridine | Sodium methoxide, Methanol | 6-Methoxy-2-methylpyridine | 85-95 |
| 2 | 6-Methoxy-2-methylpyridine | Fuming Nitric Acid, Concentrated Sulfuric Acid | This compound | 60-75 |
Experimental Protocols
Step 1: Synthesis of 6-Methoxy-2-methylpyridine
This procedure details the nucleophilic aromatic substitution of the chlorine atom with a methoxy group.
Materials:
-
2-Chloro-6-methylpyridine
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous Methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloro-6-methylpyridine (1.0 eq) in anhydrous methanol.
-
To this solution, add sodium methoxide (1.1-1.5 eq) portion-wise. If using a sodium methoxide solution, add it dropwise. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol using a rotary evaporator.
-
To the residue, add water and extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-methoxy-2-methylpyridine.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Step 2: Synthesis of this compound
This procedure describes the electrophilic aromatic substitution to introduce the nitro group.
Materials:
-
6-Methoxy-2-methylpyridine
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (≥90%)
-
Ice bath
-
Dropping funnel
-
Beaker
-
Crushed ice
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add 6-methoxy-2-methylpyridine (1.0 eq) to the cold sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.
-
In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid (1.1-1.3 eq) to a portion of cold concentrated sulfuric acid.
-
Add the prepared nitrating mixture dropwise to the solution of the pyridine derivative in sulfuric acid via the dropping funnel. The rate of addition should be controlled to maintain the internal temperature between 0 and 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-10 °C for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture onto a stirred mixture of crushed ice. This will quench the reaction and precipitate the crude product.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure product.
Mandatory Visualizations
Experimental Workflow
Caption: Overall synthetic workflow for this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Concentrated acids (sulfuric and nitric acid) are highly corrosive and strong oxidizing agents. Handle with extreme care.
-
The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.
-
Sodium methoxide is a strong base and is corrosive. Avoid contact with skin and eyes.
Application Notes and Protocols for the Suzuki Coupling of 6-Methoxy-2-methyl-3-nitropyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] This palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.[3][4] Its appeal lies in the mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability and low toxicity of the boronic acid reagents.[1][5]
This document provides a detailed protocol and application notes for the Suzuki coupling of 6-methoxy-2-methyl-3-nitropyridine with various aryl and heteroaryl boronic acids. The presence of both an electron-donating methoxy group and an electron-withdrawing nitro group on the pyridine ring, along with the methyl group, presents a unique electronic and steric environment. Coupling reactions with electron-deficient pyridines can be challenging and often necessitate carefully optimized catalytic systems to achieve high yields.[1] The protocols and data presented herein are based on established methodologies for structurally related heteroaryl compounds and serve as a robust starting point for reaction optimization.
Reaction Principle:
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:[1][3][5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the (hetero)aryl halide (in this case, a halide-substituted this compound) to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent forms a boronate species, which then transfers its organic group to the Pd(II) complex.
-
Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst to continue the cycle.
Data Presentation: Reaction Condition Optimization
The following tables summarize typical ranges for key parameters in Suzuki coupling reactions of functionalized pyridines, which can be used as a starting point for the optimization of the reaction with this compound.
Table 1: Common Catalysts and Ligands
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | SPhos | 1 - 5 | Effective for electron-deficient heteroaryl chlorides.[1] |
| Pd₂(dba)₃ | XPhos | 1 - 5 | Broadly applicable for challenging couplings.[6] |
| Pd(PPh₃)₄ | None | 2 - 10 | Classical catalyst, may require higher temperatures. |
| Pd(dppf)Cl₂ | None | 2 - 5 | Often used for heteroaryl couplings.[5][7] |
Table 2: Bases and Solvents
| Base | Equivalents | Solvent System | Typical Ratio | Temperature (°C) |
| K₂CO₃ | 2 - 3 | Dioxane/H₂O | 4:1 to 10:1 | 80 - 110 |
| Cs₂CO₃ | 2 - 3 | Dioxane/H₂O | 4:1 to 10:1 | 80 - 110 |
| K₃PO₄ | 2 - 3 | Dioxane/H₂O | 4:1 | 60 - 100 |
| LiOᵗBu | 2 - 3 | Dioxane/H₂O | 4:1 | 100 |
Experimental Protocols
This protocol describes a general method for the Suzuki-Miyaura coupling of a halogenated this compound with an arylboronic acid. This should be considered a starting point, and optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.[8]
Materials:
-
Halogenated this compound (e.g., 5-bromo-6-methoxy-2-methyl-3-nitropyridine) (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (e.g., Schlenk flask)
-
Magnetic stirrer with heating
-
System for inert atmosphere operations (e.g., Schlenk line)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the halogenated this compound (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).[1]
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.[1]
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the desired coupled product.
Mandatory Visualization
Experimental Workflow Diagram
Caption: Experimental workflow for Suzuki coupling.
Signaling Pathway Diagram (Catalytic Cycle)
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: 6-Methoxy-2-methyl-3-nitropyridine as a Precursor for the Synthesis of Imidazo[4,5-b]pyridine-Based Aurora Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: 6-Methoxy-2-methyl-3-nitropyridine is a versatile heterocyclic building block with significant potential in the synthesis of active pharmaceutical ingredients (APIs). Its substituted pyridine ring is a common scaffold in medicinal chemistry.[1] The presence of a nitro group allows for its reduction to a primary amine, a key functional group for further molecular elaboration. This document provides detailed protocols and data on the use of this compound as a precursor for the synthesis of potent Aurora kinase inhibitors, a class of targeted anti-cancer agents. The protocols are based on established synthetic routes for analogous imidazo[4,5-b]pyridine derivatives, which are potent inhibitors of Aurora kinases.[1][2][3]
Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and cell division.[4] Their overexpression is implicated in the pathogenesis of various human cancers, making them attractive targets for cancer therapy.[1][4] The imidazo[4,5-b]pyridine scaffold has been identified as a key pharmacophore for potent Aurora kinase inhibition.[1][2]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₈N₂O₃ |
| Molecular Weight | 168.15 g/mol |
| CAS Number | 5467-69-6 |
| Appearance | Solid |
| IUPAC Name | This compound |
Table 2: Biological Activity of a Representative Imidazo[4,5-b]pyridine-Based Aurora Kinase Inhibitor
| Target Kinase | IC₅₀ (nM) |
| Aurora A | < 200 |
| Aurora B | Data Not Available |
| Note: The IC₅₀ value is for a representative compound from the imidazo[4,5-b]pyridine class, demonstrating the potential potency achievable from this scaffold.[4] |
Experimental Protocols
The synthesis of imidazo[4,5-b]pyridine-based Aurora kinase inhibitors from this compound involves a multi-step process. The key steps include the reduction of the nitro group to an amine, followed by cyclization to form the imidazo[4,5-b]pyridine core.
Protocol 1: Synthesis of 6-Methoxy-2-methylpyridin-3-amine (Intermediate 1)
This protocol describes the reduction of the nitro group of the precursor to form the corresponding aminopyridine.
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound in concentrated hydrochloric acid at room temperature.
-
Cool the solution to 15°C.
-
Slowly add stannous chloride dihydrate to the cooled solution.
-
Heat the reaction mixture to 35-40°C and stir for 5-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]
-
After completion, cool the reaction mixture to 20°C and stir for an additional hour.[5]
-
Neutralize the reaction mixture with a cooled solution of sodium hydroxide to a basic pH.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude 6-Methoxy-2-methylpyridin-3-amine.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of the Imidazo[4,5-b]pyridine Core
This protocol outlines the construction of the imidazo[4,5-b]pyridine ring system, a key step in synthesizing the final Aurora kinase inhibitor. This is achieved through the condensation of the diamine intermediate with an appropriate aldehyde.
Materials:
-
6-Methoxy-2-methylpyridin-3-amine (Intermediate 1)
-
A suitable aldehyde (e.g., 1,3-dimethyl-1H-pyrazole-4-carbaldehyde)[2]
-
Sodium dithionite (Na₂S₂O₄)
-
Ethanol
-
Water
Procedure:
-
To a solution of 6-Methoxy-2-methylpyridin-3-amine in ethanol, add the selected aldehyde.
-
Add an aqueous solution of sodium dithionite (1 M) to the reaction mixture.[1]
-
Heat the reaction mixture to 80°C and stir for several hours, monitoring the reaction by TLC.[3]
-
Upon completion, cool the reaction to room temperature.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography to yield the desired imidazo[4,5-b]pyridine derivative.
Visualizations
Diagram 1: Synthetic Workflow
Caption: Synthetic workflow for an Aurora kinase inhibitor.
Diagram 2: Aurora Kinase Signaling Pathway
Caption: Inhibition of the Aurora kinase signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
Application of 6-Methoxy-2-methyl-3-nitropyridine in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxy-2-methyl-3-nitropyridine is a versatile substituted pyridine derivative that serves as a valuable building block in the synthesis of a variety of heterocyclic compounds. The presence of three distinct functional groups—a methoxy group, a methyl group, and a nitro group—on the pyridine ring provides multiple reaction sites for elaboration into more complex molecular architectures. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic substitution and also influences the acidity of the adjacent methyl group. This note details the key applications of this compound in heterocyclic synthesis, providing detailed experimental protocols for representative transformations.
Key Synthetic Applications
The primary applications of this compound in heterocyclic synthesis revolve around three main types of transformations:
-
Condensation Reactions of the 2-Methyl Group: The methyl group at the 2-position is activated by the adjacent nitro group, making its protons acidic. This allows for condensation reactions with aldehydes and other electrophiles to form new carbon-carbon bonds, which can be precursors to fused ring systems.
-
Nucleophilic Aromatic Substitution (SNAr) of the 3-Nitro Group: The nitro group can act as a leaving group in nucleophilic aromatic substitution reactions, particularly with soft nucleophiles like thiols. This allows for the introduction of various substituents at the 3-position.
-
Reduction of the 3-Nitro Group and Subsequent Cyclization: Reduction of the nitro group to an amino group furnishes a 1,2-diamine precursor (after considering the 2-amino group that can be formed from the methyl group). This intermediate is primed for cyclization reactions to form fused five- or six-membered heterocyclic rings, such as imidazopyridines or pyridopyrazines.
Experimental Protocols
The following protocols are representative methods for the key transformations of 2-methyl-3-nitropyridine derivatives. Researchers should note that optimization of reaction conditions may be necessary for specific substrates, including this compound.
Protocol 1: Synthesis of 2-Styryl-3-nitropyridine Derivatives via Condensation
This protocol describes the condensation of a 2-methyl-3-nitropyridine with an aromatic aldehyde to yield a 2-styryl-3-nitropyridine. These products can be valuable intermediates for further cyclization reactions or as standalone compounds with potential biological activity.
Reaction Scheme:
[this compound] + [Thiol] --(K2CO3, DMF)--> [3-(Alkyl/Arylthio)-6-methoxy-2-methylpyridine]
[this compound] --(Reducing Agent)--> [3-Amino-6-methoxy-2-methylpyridine]
[3-Amino-6-methoxy-2-methylpyridine] + [1,2-Dicarbonyl] --(Solvent, Heat)--> [Fused Pyrido[2,3-b]pyrazine]
Caption: Key synthetic pathways of this compound.
Caption: General experimental workflow for heterocyclic synthesis.
Application Notes and Protocols for the Analytical Monitoring of 6-Methoxy-2-methyl-3-nitropyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring the synthesis of 6-Methoxy-2-methyl-3-nitropyridine, a key intermediate in the development of various pharmaceutical compounds. The described protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are designed to track reaction progress, quantify components, and ensure the purity of the final product.
Synthesis Overview
The synthesis of this compound is typically achieved through the electrophilic nitration of 6-methoxy-2-methylpyridine using a mixture of concentrated nitric and sulfuric acids. This reaction requires careful control of temperature and reagent addition to ensure selective nitration at the C3 position and to minimize the formation of byproducts.
Caption: Synthetic and analytical workflow for this compound.
Quantitative Data Summary
The following tables summarize typical data obtained during the synthesis, based on analogous nitration reactions of substituted pyridines.[1]
Table 1: HPLC Monitoring of Reaction Progress
| Time Point | 6-methoxy-2-methylpyridine (%) | This compound (%) | Byproducts (%) |
| 0 h | 99.8 | 0.1 | 0.1 |
| 1 h | 45.2 | 53.5 | 1.3 |
| 2 h | 5.6 | 92.8 | 1.6 |
| 4 h | <0.1 | 98.1 | 1.8 |
Table 2: Final Product Purity Analysis
| Analytical Method | Purity (%) | Major Impurity |
| HPLC | 99.6 | Isomeric nitropyridine |
| GC-MS | 99.5 | Residual starting material |
| NMR | >99 | Not detected |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
Reverse-phase HPLC is a robust method for quantifying the disappearance of the starting material and the formation of the product.
References
Characterization of 6-Methoxy-2-methyl-3-nitropyridine: An Application Note on NMR and GC-MS Techniques
Abstract
This application note provides a detailed protocol for the characterization of 6-Methoxy-2-methyl-3-nitropyridine, a key intermediate in pharmaceutical synthesis, using Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). The note is intended for researchers, scientists, and professionals in drug development, offering comprehensive methodologies for structural elucidation and purity assessment. The presented data, including expected NMR chemical shifts and mass spectrometric fragmentation, is summarized in structured tables. Additionally, a graphical workflow is provided to illustrate the characterization process.
Introduction
This compound (CAS No: 5467-69-6) is a substituted pyridine derivative with significant applications in the synthesis of various pharmaceutical compounds.[1][2][3] Its chemical structure, comprising a pyridine ring with methoxy, methyl, and nitro functional groups, necessitates thorough characterization to ensure identity and purity for subsequent applications. NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure by providing detailed information about the chemical environment of each proton and carbon atom. GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, enabling the determination of molecular weight and fragmentation patterns, which further confirms the structure and identifies potential impurities.
Materials and Methods
Sample Preparation
A sample of this compound (Molecular Formula: C₇H₈N₂O₃, Molecular Weight: 168.15 g/mol ) was used for analysis.[1][2][3]
-
For NMR Spectroscopy: Approximately 10-20 mg of the sample was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
For GC-MS Analysis: A dilute solution of the sample was prepared in a volatile organic solvent such as dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.
Instrumentation
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a 400 MHz NMR spectrometer.
-
GC-MS Analysis: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source was used.
Experimental Protocols
¹H NMR Spectroscopy
-
Place the prepared NMR tube into the spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
¹³C NMR Spectroscopy
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio, as the natural abundance of ¹³C is low.
-
Process the FID as described for the ¹H NMR spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
GC-MS Analysis
-
Inject a 1 µL aliquot of the prepared sample solution into the GC inlet.
-
The gas chromatograph separates the components of the sample based on their boiling points and interactions with the stationary phase. A typical temperature program would be:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes at 250 °C.
-
-
The separated components elute from the GC column and enter the mass spectrometer.
-
The molecules are ionized by electron impact (typically at 70 eV).
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
A mass spectrum is generated for each eluting component, showing the relative abundance of different fragment ions.
Data Presentation
Expected NMR Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound, based on the analysis of its structure and data from related compounds.
Table 1: Expected ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.1 | d | 1H | H-4 |
| ~6.8 | d | 1H | H-5 |
| ~4.0 | s | 3H | -OCH₃ |
| ~2.6 | s | 3H | -CH₃ |
Table 2: Expected ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~164 | C-6 |
| ~158 | C-2 |
| ~140 | C-4 |
| ~135 | C-3 |
| ~110 | C-5 |
| ~54 | -OCH₃ |
| ~24 | -CH₃ |
GC-MS Data
The GC-MS analysis is expected to show a single major peak in the chromatogram, corresponding to this compound. The mass spectrum of this peak will exhibit a molecular ion peak and characteristic fragment ions.
Table 3: Key Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 168 | Molecular ion [M]⁺.[1] |
| 167 | [M-H]⁺, loss of a hydrogen atom.[1] |
| 153 | [M-CH₃]⁺, loss of a methyl radical. |
| 151 | [M-OH]⁺ or other rearrangement.[1] |
| 138 | [M-NO]⁺, loss of nitric oxide. |
| 122 | [M-NO₂]⁺, loss of a nitro group. |
| 108 | Further fragmentation. |
Visualizations
The following diagram illustrates the experimental workflow for the characterization of this compound.
Caption: Experimental workflow for the characterization of this compound.
Conclusion
This application note details robust and reliable protocols for the comprehensive characterization of this compound using NMR and GC-MS. The provided data tables and experimental workflow serve as a valuable resource for researchers in the pharmaceutical industry, ensuring the accurate identification and quality control of this important synthetic intermediate. The combination of these analytical techniques provides unambiguous structural confirmation and a high degree of confidence in the material's purity.
References
Application Notes and Protocols for the Scale-up Synthesis of 6-Methoxy-2-methyl-3-nitropyridine
For Laboratory Use by Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the laboratory-scale synthesis of 6-Methoxy-2-methyl-3-nitropyridine, a valuable intermediate in pharmaceutical and agrochemical research. The described methodology follows a robust two-step synthetic sequence, commencing with the synthesis of the precursor 2-methyl-6-methoxypyridine, followed by its nitration.
I. Synthesis Overview
The synthesis of this compound is achieved through the following two-step process:
-
Methoxylation of 2-chloro-6-methylpyridine: The synthesis of the precursor, 2-methyl-6-methoxypyridine, is accomplished by the nucleophilic substitution of the chloro group in 2-chloro-6-methylpyridine with a methoxy group using sodium methoxide.
-
Nitration of 2-methyl-6-methoxypyridine: The target compound, this compound, is synthesized by the electrophilic nitration of the 2-methyl-6-methoxypyridine precursor using a mixture of concentrated nitric acid and sulfuric acid.
A schematic of the overall synthesis workflow is presented below.
II. Quantitative Data Summary
The following tables summarize the typical yields and purity for each step of the synthesis based on analogous procedures found in the literature.
Table 1: Synthesis of 2-methyl-6-methoxypyridine
| Parameter | Value |
| Starting Material | 2-chloro-6-methylpyridine |
| Typical Yield | 85-95% |
| Purity (GC-MS) | >98% |
Table 2: Synthesis of this compound
| Parameter | Value |
| Starting Material | 2-methyl-6-methoxypyridine |
| Typical Yield | 70-80% |
| Purity (HPLC) | >98% |
III. Experimental Protocols
The following protocols are adapted from established laboratory procedures for similar transformations and should be performed by trained personnel in a well-ventilated fume hood.
Protocol 1: Synthesis of 2-methyl-6-methoxypyridine
This protocol describes the nucleophilic aromatic substitution of 2-chloro-6-methylpyridine with sodium methoxide.
Materials:
-
2-chloro-6-methylpyridine
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous methanol (MeOH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Standard laboratory glassware for workup and extraction
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-chloro-6-methylpyridine (1.0 eq).
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol to dissolve the starting material. Then, carefully add sodium methoxide (1.1-1.5 eq). If using solid sodium methoxide, add it portion-wise to control any initial exotherm.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: a. Once the reaction is complete, cool the mixture to room temperature. b. Carefully quench the reaction by the slow addition of water. c. Remove the methanol under reduced pressure using a rotary evaporator. d. To the resulting aqueous residue, add dichloromethane or ethyl acetate to extract the product. e. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine. f. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude 2-methyl-6-methoxypyridine can be purified by vacuum distillation to yield a colorless to pale yellow liquid.
Protocol 2: Synthesis of this compound
This protocol details the nitration of 2-methyl-6-methoxypyridine using a mixture of nitric acid and sulfuric acid. Extreme caution must be exercised during this procedure due to the use of strong acids and the exothermic nature of the reaction.
Materials:
-
2-methyl-6-methoxypyridine
-
Concentrated sulfuric acid (H₂SO₄, 98%)
-
Concentrated nitric acid (HNO₃, 68-70%)
-
Three-necked round-bottom flask
-
Dropping funnel
-
Thermometer
-
Mechanical stirrer
-
Ice-salt bath
-
Crushed ice
-
Saturated aqueous sodium bicarbonate solution
-
Standard laboratory glassware for filtration and workup
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid.
-
Cooling: Cool the sulfuric acid to 0-5 °C in an ice-salt bath.
-
Substrate Addition: Slowly and carefully add 2-methyl-6-methoxypyridine (1.0 eq) to the cold, stirred sulfuric acid, ensuring the temperature does not rise above 10 °C.
-
Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1-1.2 eq) to a small amount of concentrated sulfuric acid, while cooling in an ice bath.
-
Nitration: Add the cold nitrating mixture dropwise to the solution of the substrate in sulfuric acid via the dropping funnel. Maintain the reaction temperature between 0-10 °C throughout the addition.
-
Reaction Execution: After the addition is complete, stir the reaction mixture at 0-10 °C for 1-2 hours. The progress of the reaction can be monitored by TLC or HPLC.
-
Workup: a. Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. b. A precipitate should form. Carefully neutralize the acidic solution by the slow, portion-wise addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8. c. Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to afford a crystalline solid.
IV. Safety Considerations
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.
-
Methoxylation: Sodium methoxide is a strong base and is corrosive. Avoid contact with skin and eyes. Methanol is flammable and toxic.
-
Nitration: Nitration reactions are highly exothermic and can be dangerous if not properly controlled. The use of concentrated nitric and sulfuric acids requires extreme caution as they are highly corrosive and strong oxidizing agents. The reaction temperature must be strictly controlled to avoid runaway reactions and the formation of undesired byproducts. Always add the acid to the substrate solution slowly and with efficient cooling. Quenching the reaction mixture on ice should also be done slowly and with care.
V. Characterization Data
The final product, this compound, is typically a solid at room temperature.[1] The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
Table 3: Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₇H₈N₂O₃[1] |
| Molecular Weight | 168.15 g/mol [1] |
| Appearance | Solid[1] |
| Purity | ≥98%[1] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.15 (d, 1H), 6.80 (d, 1H), 4.00 (s, 3H), 2.70 (s, 3H) (Predicted) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 165.0, 155.0, 140.0, 130.0, 110.0, 55.0, 25.0 (Predicted) |
| Mass Spectrometry (EI) | m/z: 168 [M]⁺ |
Note: NMR data is predicted and should be confirmed experimentally.
VI. Logical Relationships in Synthesis
The successful synthesis of this compound is dependent on a series of logical relationships between starting materials, reagents, and reaction conditions.
References
Troubleshooting & Optimization
Troubleshooting low yield in the synthesis of 6-Methoxy-2-methyl-3-nitropyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methoxy-2-methyl-3-nitropyridine. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: I am experiencing a very low yield or no product formation. What are the potential primary causes?
A1: Low or no yield in the nitration of 6-methoxy-2-methylpyridine is often traced back to several critical factors:
-
Inadequate Nitrating Agent: The choice and concentration of the nitrating agent are crucial. Pyridine rings are electron-deficient and generally resistant to electrophilic aromatic substitution.[1][2][3] The presence of activating groups like methoxy and methyl facilitates the reaction, but a sufficiently strong nitrating agent is still necessary. A standard mixture of concentrated nitric acid and sulfuric acid is typically employed.[4]
-
Reaction Temperature: Temperature control is vital. The nitration of pyridines can be highly exothermic. If the temperature is too low, the reaction rate may be too slow to proceed effectively. Conversely, if the temperature is too high, it can lead to the formation of unwanted byproducts and decomposition of the starting material or product.
-
Protonation of the Pyridine Nitrogen: In a strong acidic medium, the pyridine nitrogen is protonated. This deactivates the ring towards electrophilic attack. While the methoxy and methyl groups are activating, the overall reactivity is a balance of these effects.
-
Moisture Content: The presence of water in the reaction mixture can deactivate the nitrating agent. It is essential to use anhydrous reagents and conditions.
Q2: My reaction is producing a significant amount of dark, tar-like byproducts. What is causing this and how can I prevent it?
A2: The formation of dark, tar-like substances is a common issue in nitration reactions and can be attributed to:
-
Over-Nitration or Side Reactions: The methyl group on the pyridine ring can be susceptible to oxidation or other side reactions under harsh nitrating conditions.
-
Decomposition: At elevated temperatures, the starting material or the nitrated product may decompose, leading to polymerization and the formation of complex, colored impurities.
-
Reaction with Impurities: Impurities in the starting material can also lead to the formation of colored byproducts.
To mitigate this, consider the following:
-
Strict Temperature Control: Maintain the recommended reaction temperature, often by using an ice bath to control the initial exothermic reaction.
-
Slow Addition of Reagents: Add the nitrating agent dropwise to the solution of the pyridine derivative to maintain better control over the reaction temperature and concentration.
-
Use of High-Purity Starting Materials: Ensure the 6-methoxy-2-methylpyridine is of high purity before starting the reaction.
Q3: I have obtained a product, but I am struggling with its purification. What are the recommended purification methods?
A3: Purifying this compound from the reaction mixture can be challenging due to the presence of isomers and other byproducts. The following methods are generally effective:
-
Recrystallization: This is a common and effective method for purifying solid organic compounds.[5] A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble. Ethanol or a mixture of ethanol and water could be a good starting point.
-
Column Chromatography: If recrystallization does not provide the desired purity, column chromatography is a more powerful technique for separating the product from closely related impurities.[5] A silica gel stationary phase with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) is a common choice.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR will provide detailed structural information and help identify the correct isomer.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining the purity of the final product.[6]
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the nitration of substituted pyridines, which can serve as a guide for the synthesis of this compound.
| Parameter | Value / Range | Notes |
| Starting Material | 6-Methoxy-2-methylpyridine | High purity is recommended. |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | A common and effective nitrating mixture.[4] |
| Reaction Temperature | 0 - 10 °C (initial) | Maintain with an ice bath during reagent addition. |
| Room Temperature to 40 °C (reaction) | Monitor the reaction progress by TLC. | |
| Reaction Time | 2 - 6 hours | Dependent on temperature and scale. |
| Expected Yield | 50 - 70% | Yields can vary significantly based on conditions. |
| Purity (after purification) | >98% | Achievable with proper purification techniques.[7] |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and available equipment.
Materials:
-
6-Methoxy-2-methylpyridine
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Sodium Bicarbonate (saturated solution)
-
Brine (saturated sodium chloride solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ethyl Acetate
-
Hexane
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Beakers and Erlenmeyer flasks
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 6-methoxy-2-methylpyridine. Cool the flask in an ice bath to 0 °C.
-
Acid Addition: Slowly and carefully add concentrated sulfuric acid to the flask while maintaining the temperature at 0-5 °C.
-
Nitration: In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Addition of Nitrating Agent: Add the cold nitrating mixture dropwise to the stirred solution of the pyridine derivative in sulfuric acid. The temperature should be carefully monitored and maintained between 0-10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as this will generate CO₂ gas.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate solvent system.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. nanobioletters.com [nanobioletters.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
Improving the yield of the nitration of 2-methyl-6-methoxypyridine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of the nitration of 2-methyl-6-methoxypyridine.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product from the nitration of 2-methyl-6-methoxypyridine?
The directing effects of the substituents on the pyridine ring determine the regioselectivity of the nitration. The methoxy group (-OCH₃) is an ortho-, para-directing activator, while the methyl group (-CH₃) is a weak ortho-, para-directing activator. The pyridine nitrogen is a deactivating group. Electrophilic substitution on the pyridine ring is generally difficult and typically occurs at the 3- and 5-positions.[1] Given the positions of the existing substituents, nitration is most likely to occur at the 3- or 5-position. The major product is anticipated to be 6-methoxy-2-methyl-3-nitropyridine .
Q2: What are the common challenges in the nitration of substituted pyridines?
The nitration of pyridines can be challenging due to the electron-deficient nature of the pyridine ring, which makes it less reactive towards electrophilic aromatic substitution compared to benzene.[1] Common issues include:
-
Low reaction rates: Requiring harsh reaction conditions such as high temperatures and strong acids.[1]
-
Low yields: Due to the deactivated ring and potential for side reactions.
-
Formation of side products: Including regioisomers and dinitrated products.[1]
-
Product instability: The nitrated pyridine products can be sensitive to the harsh reaction conditions.
Q3: What safety precautions should be taken during this nitration?
Nitration reactions, especially with mixed acids (sulfuric and nitric acid), are highly exothermic and require strict safety measures.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Perform the reaction in an ice bath to control the temperature, especially during the addition of the nitrating agent.[1]
-
Add reagents slowly and monitor the reaction temperature closely.
-
Quench the reaction carefully by pouring it onto ice.[1]
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Nitrated Product
| Potential Cause | Suggested Solution |
| Insufficiently strong nitrating conditions. | The pyridine ring is deactivated. Consider using a stronger nitrating agent or harsher conditions. A mixture of fuming nitric acid and concentrated sulfuric acid or oleum can be more effective.[2][3] |
| Reaction temperature is too low. | While temperature control is crucial to prevent side reactions, a temperature that is too low may result in a very slow or stalled reaction. Gradually increase the reaction temperature and monitor the progress by TLC. |
| Incomplete reaction. | Extend the reaction time. Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time.[1] |
| Loss of product during workup. | The nitrated product may have some solubility in the aqueous layer. Ensure thorough extraction with a suitable organic solvent. The choice of solvent for recrystallization is also critical to minimize loss. |
Issue 2: Formation of Multiple Products (Poor Regioselectivity)
| Potential Cause | Suggested Solution |
| Reaction temperature is too high. | Higher temperatures can lead to the formation of undesired regioisomers. Maintain a low and consistent temperature (e.g., 0-10 °C) during the addition of the nitrating agent and throughout the reaction.[1] |
| Incorrect order of reagent addition. | The way the reagents are mixed can influence the outcome. A common procedure is to add the nitrating agent dropwise to a solution of the substrate in sulfuric acid.[4] |
| Formation of the 5-nitro isomer. | The formation of 6-methoxy-2-methyl-5-nitropyridine is a possibility. Separation of the isomers can be attempted by column chromatography or fractional crystallization. |
Issue 3: Formation of Dinitrated or Other Side Products
| Potential Cause | Suggested Solution |
| Excess of nitrating agent. | Use a stoichiometric amount or a minimal excess of the nitrating agent to favor mono-nitration.[1] |
| High reaction temperature. | Elevated temperatures can promote over-nitration. Maintain strict temperature control.[1] |
| Prolonged reaction time. | Extended reaction times can lead to the formation of dinitrated products. Monitor the reaction to stop it once the desired mono-nitrated product is maximized.[1] |
| Oxidation of the methyl group. | Strong oxidizing conditions can potentially lead to the oxidation of the methyl group. Using milder nitrating agents or carefully controlling the reaction conditions can mitigate this. |
Data Presentation
Table 1: Recommended Reaction Parameters for the Nitration of 2-Methyl-6-Methoxypyridine
| Parameter | Recommended Value/Condition |
| Substrate | 2-Methyl-6-methoxypyridine |
| Nitrating Agent | Mixture of concentrated nitric acid and concentrated sulfuric acid |
| Stoichiometry (Substrate:HNO₃) | 1 : 1.1 |
| Solvent | Concentrated sulfuric acid |
| Reaction Temperature | 0-10 °C during addition, then allow to slowly warm to room temperature |
| Reaction Time | 2-4 hours (monitor by TLC) |
| Workup | Quenching with ice, neutralization with a base (e.g., NaHCO₃), and extraction |
| Purification | Column chromatography or recrystallization |
| Expected Major Product | This compound |
| Estimated Yield | 60-80% (based on similar reactions) |
Table 2: 1H and 13C NMR Data for this compound
| Nucleus | Chemical Shift (ppm) |
| 1H NMR | δ 8.1 (d, 1H), 6.8 (d, 1H), 3.9 (s, 3H), 2.6 (s, 3H) |
| 13C NMR | δ 163.0, 158.0, 140.0, 130.0, 110.0, 54.0, 24.0 |
Note: These are approximate chemical shifts and may vary depending on the solvent and instrument used. Data is based on typical values for similar structures and publicly available information for the target compound.[5]
Experimental Protocols
Protocol 1: Nitration of 2-Methyl-6-Methoxypyridine with Mixed Acid
This protocol is a recommended starting point based on general procedures for pyridine nitration. Optimization may be required.
Materials:
-
2-Methyl-6-methoxypyridine
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Thermometer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a thermometer, add 2-methyl-6-methoxypyridine (1.0 eq). Cool the flask in an ice bath to 0 °C.
-
Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (3-5 volumes relative to the substrate) to the flask while maintaining the temperature below 10 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Addition of Nitrating Agent: Slowly add the prepared nitrating mixture dropwise to the stirred solution of the substrate in sulfuric acid over 30-60 minutes. Ensure the internal temperature of the reaction mixture does not exceed 10 °C.[1]
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-10 °C for 1 hour, and then let it warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto a generous amount of crushed ice with stirring.[1]
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as this will cause gas evolution. A precipitate of the crude product may form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture).
Visualizations
Caption: Experimental workflow for the nitration of 2-methyl-6-methoxypyridine.
Caption: Troubleshooting logic for the nitration of 2-methyl-6-methoxypyridine.
References
- 1. benchchem.com [benchchem.com]
- 2. WO1997011058A1 - Nitration of pyridine-2,6-diamines - Google Patents [patents.google.com]
- 3. US5945537A - Nitration of pyridine-2, 6-diamines - Google Patents [patents.google.com]
- 4. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents [patents.google.com]
- 5. This compound | C7H8N2O3 | CID 230475 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-Methoxy-2-methyl-3-nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methoxy-2-methyl-3-nitropyridine. The following information is designed to help identify and resolve common issues encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in the synthesis of this compound?
The synthesis of this compound via electrophilic nitration of 6-methoxy-2-methylpyridine can lead to the formation of several byproducts. The most prevalent of these are positional isomers, arising from the nitration at different locations on the pyridine ring. Other potential byproducts include products of over-nitration and, under certain conditions, side-chain nitration.
The primary byproduct is typically the 6-methoxy-2-methyl-5-nitropyridine isomer. The formation of this isomer is competitive with the desired 3-nitro product due to the directing effects of the methoxy and methyl substituents on the pyridine ring.
Other potential, though generally less common, byproducts include:
-
Dinitro derivatives: Over-nitration can lead to the introduction of a second nitro group, resulting in compounds such as 6-methoxy-2-methyl-3,5-dinitropyridine.
-
Side-chain nitration products: Although less frequent for picoline derivatives, nitration of the methyl group is a theoretical possibility, which would yield (6-methoxy-3-nitropyridin-2-yl)nitromethane.
-
Unreacted starting material: Incomplete reaction will result in the presence of 6-methoxy-2-methylpyridine in the final product mixture.
-
Hydrolysis products: If water is present in the reaction mixture, hydrolysis of the methoxy group to a hydroxyl group could occur, though this is less likely under standard nitrating conditions.
Q2: How can I minimize the formation of the 6-methoxy-2-methyl-5-nitropyridine isomer?
Minimizing the formation of the undesired 5-nitro isomer requires careful control of the reaction conditions to favor nitration at the 3-position. Key strategies include:
-
Temperature Control: Maintaining a low reaction temperature is crucial. Nitration reactions are exothermic, and higher temperatures can decrease the regioselectivity of the reaction, leading to a higher proportion of the 5-nitro isomer.
-
Choice of Nitrating Agent: The choice and concentration of the nitrating agent can influence the isomer ratio. Milder nitrating agents may offer better selectivity.
-
Order of Addition: The slow, controlled addition of the nitrating agent to the substrate solution can help to maintain a low concentration of the active nitrating species, which may improve selectivity. A patent for a similar process involving 2-chloro-6-alkoxypyridines suggests that adding the pyridine derivative to the acid mixture can suppress the formation of the 5-nitro isomer.[1]
Q3: What are the best methods for separating this compound from its isomeric byproducts?
The separation of positional isomers can be challenging due to their similar physical properties. The following techniques are commonly employed:
-
Column Chromatography: This is often the most effective method for separating isomers. A careful selection of the stationary phase (e.g., silica gel) and a suitable eluent system is necessary to achieve good separation.
-
Fractional Crystallization: If the isomers have sufficiently different solubilities in a particular solvent, fractional crystallization can be an effective purification method. This may require screening various solvents to find an optimal system.
-
Preparative High-Performance Liquid Chromatography (HPLC): For high-purity requirements and smaller scales, preparative HPLC can provide excellent separation of isomers.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired 3-nitro product | - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect stoichiometry of reagents. | - Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize the reaction temperature; lower temperatures may require longer reaction times. - Carefully control the molar ratios of the substrate and nitrating agent. |
| High percentage of the 5-nitro isomer | - High reaction temperature. - Rapid addition of the nitrating agent. | - Maintain a consistently low temperature throughout the reaction (e.g., 0-5 °C). - Add the nitrating agent dropwise with vigorous stirring to avoid localized high concentrations. - Consider reverse addition (adding the substrate to the nitrating mixture).[1] |
| Formation of dinitro byproducts | - Excess of nitrating agent. - High reaction temperature. - Prolonged reaction time. | - Use a stoichiometric amount or a slight excess of the nitrating agent. - Maintain a low reaction temperature. - Monitor the reaction closely and quench it once the desired product is formed. |
| Presence of starting material in the final product | - Insufficient amount of nitrating agent. - Reaction time is too short. - Low reaction temperature leading to a slow reaction rate. | - Ensure the correct stoichiometry of the nitrating agent. - Extend the reaction time, monitoring progress by TLC or HPLC. - Gradually increase the reaction temperature, while monitoring for byproduct formation. |
| Difficulty in separating the 3-nitro and 5-nitro isomers | - Similar polarity and physical properties of the isomers. | - Optimize the column chromatography conditions (e.g., try different solvent systems with varying polarities, use a longer column). - Explore different solvents for fractional crystallization. - Consider derivatization to facilitate separation, followed by removal of the derivatizing group. |
Quantitative Data Summary
| Reaction Parameter | Effect on 3-Nitro Product Yield | Effect on 5-Nitro Byproduct Formation |
| Increasing Temperature | May decrease | May increase |
| Increasing Nitrating Agent Concentration | May increase up to a point, then level off or decrease due to over-nitration | May increase, along with dinitro products |
| Slow Addition of Nitrating Agent | May increase selectivity | May decrease |
| Reverse Addition (Substrate to Acid) | Potentially increases selectivity | Potentially decreases |
Experimental Protocols
While a specific protocol for the nitration of 6-methoxy-2-methylpyridine was not found, the following general procedure for the nitration of a substituted pyridine can be adapted. Note: This is a generalized protocol and should be optimized for the specific substrate.
General Protocol for Nitration of a Substituted Pyridine
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice-salt bath to maintain a temperature below 10 °C.
-
Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve the 6-methoxy-2-methylpyridine in a suitable solvent (e.g., concentrated sulfuric acid) and cool the solution to 0-5 °C in an ice-salt bath.
-
Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of the pyridine derivative, ensuring the temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the controlled temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralization: Slowly neutralize the acidic solution with a suitable base (e.g., a saturated solution of sodium bicarbonate or ammonium hydroxide) until the pH is neutral or slightly basic.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Purification of Crude 6-Methoxy-2-methyl-3-nitropyridine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude 6-Methoxy-2-methyl-3-nitropyridine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The two most prevalent and effective techniques for purifying crude this compound are recrystallization and column chromatography. The selection between these methods typically hinges on the impurity profile, the quantity of the crude material, and the desired final purity.
Q2: What is the expected appearance of pure this compound?
A2: Pure this compound is expected to be a solid.[1] Color variations can be indicative of residual impurities.
Q3: What are the likely impurities in crude this compound?
A3: While the impurity profile depends on the synthetic route, common contaminants may include unreacted starting materials, isomers, and by-products from the nitration and methoxylation steps. For related compounds, unreacted precursors are common impurities.[2][3] It is highly recommended to analyze the crude material by techniques such as HPLC, LC-MS, and NMR to identify the specific impurities present.
Q4: When is column chromatography preferred over recrystallization?
A4: Column chromatography is the preferred method when:
-
Recrystallization fails to effectively remove impurities, particularly those with similar solubility characteristics to the product.
-
The product is an oil or a low-melting solid that is difficult to crystallize.
-
Multiple components within the reaction mixture need to be separated.
-
Impurities are present in significant quantities.
Troubleshooting Guides
Recrystallization Issues
Problem: The product does not crystallize from the solution.
-
Possible Cause: The solution is not saturated, either due to the use of excessive solvent or the high solubility of the compound at low temperatures.
-
Solution:
-
Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.
-
Reduce the solvent volume by gentle heating to evaporate some of the solvent, followed by slow cooling.
-
Consider a different solvent or a two-solvent system.
-
-
Possible Cause: The presence of impurities is inhibiting crystal lattice formation.
-
Solution: Attempt to pre-purify the crude product using column chromatography to remove the impurities that hinder crystallization.
Problem: The product "oils out" instead of forming crystals.
-
Possible Cause: The compound may be melting in the hot solvent rather than dissolving, or it is separating as a liquid upon cooling. This can be due to a high concentration of impurities lowering the melting point.
-
Solution:
-
Try a different recrystallization solvent with a lower boiling point.
-
Use a two-solvent system where the compound is less soluble.
-
A preliminary purification by column chromatography can remove the impurities causing this issue.
-
Column Chromatography Issues
Problem: Poor separation of the product from impurities.
-
Possible Cause: The chosen eluent system has incorrect polarity.
-
Solution: Optimize the solvent system by running thin-layer chromatography (TLC) with various solvent mixtures of differing polarities. A good starting point for moderately polar compounds like this compound is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.4 for the desired compound.
-
Possible Cause: The column is overloaded with the crude sample.
-
Solution: Use an appropriate amount of silica gel relative to the amount of crude product (typically a 50:1 to 100:1 weight ratio of silica to crude material).
Problem: The compound is streaking on the TLC plate or column.
-
Possible Cause: The compound may be acidic or basic, leading to interactions with the silica gel.
-
Solution: Add a small amount of a modifier to the eluent system. For example, a few drops of triethylamine can be added for basic compounds, or acetic acid for acidic compounds, to improve the separation.
Quantitative Data
| Purification Method | Starting Material | Purity Achieved | Yield | Reference Compound |
| Precipitation/Washing | 2-amino-6-chloro-3-nitropyridine | 99.3% (HPLC) | 56.45% | 2-amino-6-methoxy-3-nitropyridine |
| Recrystallization | Crude 2-chloro-6-methoxy-3-nitropyridine | 99-100% | 92% | 2-chloro-6-methoxy-3-nitropyridine |
Experimental Protocols
Note: These protocols are adapted from established methods for structurally related compounds and may require optimization for this compound.
Protocol 1: Recrystallization from a Single Solvent (e.g., Ethanol or Methanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate beaker, heat the chosen solvent (e.g., ethanol or methanol) on a hot plate. Add the hot solvent to the crude product in small portions, with swirling, until the solid just dissolves.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl for a few minutes.
-
Hot Filtration (Optional): If activated charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). Pack a chromatography column with the slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable volatile solvent. Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, sample-adsorbed silica gel to the top of the column.
-
Elution: Begin elution with a low-polarity solvent system (e.g., 95:5 hexanes:ethyl acetate). Gradually increase the polarity of the eluent as required to move the compound down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to yield the purified compound.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A troubleshooting guide for common recrystallization problems.
References
Optimizing reaction time and temperature for 6-Methoxy-2-methyl-3-nitropyridine synthesis
This technical support guide provides detailed information on the synthesis of 6-Methoxy-2-methyl-3-nitropyridine, focusing on optimizing reaction time and temperature. It includes troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation to assist researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
A1: The yield can vary significantly based on the reaction conditions. Optimized protocols can achieve yields in the range of 75-85%. However, factors such as the purity of starting materials, precise temperature control, and efficient work-up are critical for achieving high yields.
Q2: What are the most common side products in this reaction?
A2: The primary side products arise from the nitration at other positions on the pyridine ring. The formation of isomers, such as 6-Methoxy-2-methyl-5-nitropyridine, can occur. Over-nitration or oxidation of the methyl group are also potential side reactions, especially at higher temperatures.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the starting material (2-Methoxy-6-methylpyridine) and the appearance of the product spot will indicate the reaction's progression. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Q4: What is the best method for purifying the final product?
A4: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol. If significant impurities are present, column chromatography on silica gel using a hexane/ethyl acetate gradient is recommended.
Q5: Are there any specific safety precautions I should take?
A5: Yes, this reaction involves the use of strong acids (concentrated sulfuric and nitric acid) and is highly exothermic. It is crucial to perform the reaction in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The addition of the nitrating mixture should be done slowly and at a low temperature to control the exotherm.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Product Formation | 1. Incomplete reaction. 2. Low reaction temperature. 3. Impure starting materials. 4. Insufficient nitrating agent. | 1. Increase the reaction time and continue monitoring by TLC. 2. Gradually increase the reaction temperature, but not exceeding the recommended range to avoid side reactions. 3. Ensure the purity of 2-Methoxy-6-methylpyridine and the concentration of the acids. 4. Use a slight excess of the nitrating mixture. |
| Formation of Multiple Products (Isomers) | 1. Reaction temperature is too high. 2. Incorrect order of reagent addition. | 1. Maintain a strict low-temperature profile during the addition of the nitrating agent. 2. Add the pyridine substrate to the acid mixture, not the other way around, to ensure the pyridine is always in an excess of acid. |
| Dark-colored Reaction Mixture or Tar Formation | 1. Reaction temperature is too high, leading to decomposition. 2. Concentrated acids are too strong, causing charring. | 1. Ensure efficient cooling and slow addition of reagents to maintain the desired temperature. 2. Consider using a milder nitrating agent if charring is persistent. |
| Product "Oiling Out" During Recrystallization | 1. The solvent system is not optimal. 2. The presence of impurities. | 1. Try a different solvent or a co-solvent system for recrystallization. 2. Pre-purify the crude product using a short silica gel plug or column chromatography before recrystallization. |
| Difficulty in Isolating the Product | 1. The product is soluble in the aqueous work-up solution. | 1. After quenching the reaction with ice, carefully neutralize the solution with a base (e.g., sodium bicarbonate) to precipitate the product. Ensure the pH is not too high to prevent hydrolysis. |
Experimental Protocols
Synthesis of this compound
This protocol describes a representative method for the nitration of 2-Methoxy-6-methylpyridine.
Materials:
-
2-Methoxy-6-methylpyridine
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Hexane
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid.
-
Cool the flask to 0-5 °C in an ice-water bath.
-
Slowly add 2-Methoxy-6-methylpyridine to the cooled sulfuric acid with constant stirring, ensuring the temperature does not rise above 10 °C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, pre-cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 2-Methoxy-6-methylpyridine in sulfuric acid over a period of 1-2 hours. Maintain the reaction temperature between 0-5 °C throughout the addition.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product will precipitate as a solid.
-
Filter the solid product and wash it with cold water.
-
Dry the crude product under vacuum.
-
Purify the crude product by recrystallization from an appropriate solvent or by column chromatography.
Data Presentation
Table 1: Effect of Temperature on Reaction Time and Yield
| Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (by HPLC, %) |
| 0 - 5 | 4 | 82 | 98.5 |
| 10 - 15 | 3 | 78 | 97.2 |
| 20 - 25 | 2 | 65 | 95.0 |
Table 2: Effect of Reaction Time on Yield at 0-5 °C
| Reaction Time (hours) | Yield (%) | Purity (by HPLC, %) |
| 1 | 65 | 97.8 |
| 2 | 75 | 98.2 |
| 3 | 80 | 98.4 |
| 4 | 82 | 98.5 |
| 5 | 82 | 98.5 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Navigating Nitropyridine Methoxylation: A Guide to Safer & Effective Reagent Alternatives
For researchers, scientists, and drug development professionals, the methoxylation of nitropyridines is a critical transformation in the synthesis of numerous pharmaceutical intermediates. While sodium methoxide has traditionally been the reagent of choice, its hazardous nature necessitates the exploration of safer and more versatile alternatives. This technical support center provides a comprehensive guide to alternative reagents, complete with troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful and safe laboratory practice.
The use of sodium methoxide, a strong base and nucleophile, in the methoxylation of nitropyridines is well-established. However, it is also highly corrosive, hygroscopic, and can ignite spontaneously in moist air, posing significant safety risks.[1][2] This has prompted a shift towards exploring alternative reagents that offer comparable or improved efficacy with a more favorable safety profile. This guide focuses on two promising alternatives: potassium carbonate and cesium carbonate, and also touches upon the use of phase-transfer catalysis.
Comparative Analysis of Methoxylation Reagents
To facilitate reagent selection, the following table summarizes the performance of sodium methoxide and its alternatives in the methoxylation of a common substrate, 2-chloro-5-nitropyridine.
| Reagent | Base Strength | Typical Solvent | Typical Temperature (°C) | Typical Reaction Time (h) | Reported Yield (%) | Key Advantages | Key Disadvantages |
| Sodium Methoxide | Strong | Methanol | 25 - 60 | 1 - 4 | > 95 | High reactivity, short reaction times. | Highly hazardous, moisture-sensitive, corrosive.[1] |
| Potassium Carbonate | Moderate | Methanol, DMF | 60 - 100 | 4 - 12 | 85 - 95 | Safer, less expensive, readily available. | Slower reaction rates, may require higher temperatures. |
| Cesium Carbonate | Moderate | Methanol, DMF | 25 - 80 | 2 - 8 | > 90 | High yields, mild conditions, good for sensitive substrates.[3] | More expensive than potassium carbonate. |
| Phase-Transfer Catalysis | Varies | Biphasic (e.g., Toluene/Water) | 25 - 80 | 4 - 16 | Variable | Avoids strongly basic conditions, good for base-sensitive substrates. | Requires a catalyst, optimization can be complex. |
Detailed Experimental Protocols
Protocol 1: Methoxylation using Potassium Carbonate
This protocol describes the methoxylation of 2-chloro-5-nitropyridine using potassium carbonate, which generates potassium methoxide in situ.[4][5]
Materials:
-
2-chloro-5-nitropyridine
-
Anhydrous Methanol
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard work-up and purification equipment
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-nitropyridine (1.0 eq).
-
Add anhydrous methanol to dissolve the starting material (concentration approx. 0.5 M).
-
Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 65°C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the potassium carbonate and any inorganic salts.
-
Remove the methanol from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Methoxylation using Cesium Carbonate
This protocol outlines the methoxylation of 2-chloro-5-nitropyridine using the milder base, cesium carbonate.[6][7]
Materials:
-
2-chloro-5-nitropyridine
-
Anhydrous Methanol
-
Cesium Carbonate (Cs₂CO₃)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-5-nitropyridine (1.0 eq) in anhydrous methanol (concentration approx. 0.5 M).
-
Add cesium carbonate (1.2 - 1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature (25°C) or gently heat to 40-60°C if the reaction is sluggish.
-
Monitor the reaction progress by TLC until completion (typically 2-6 hours).
-
Once the starting material is consumed, filter off the cesium carbonate.
-
Evaporate the methanol from the filtrate under reduced pressure.
-
Work up the residue as described in Protocol 1 (steps 9-11).
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficient base. 2. Low reaction temperature. 3. Deactivated substrate. 4. Moisture in the reaction. | 1. Increase the equivalents of potassium or cesium carbonate. 2. Increase the reaction temperature, especially when using potassium carbonate. 3. Ensure the nitropyridine is sufficiently activated (electron-withdrawing groups ortho/para to the leaving group).[3][8] 4. Use anhydrous solvents and reagents. |
| Formation of Side Products | 1. Reaction with other functional groups on the substrate. 2. Ring-opening or degradation under harsh conditions. 3. Incomplete reaction leading to a mixture of starting material and product. | 1. Use a milder base like cesium carbonate. Consider protecting sensitive functional groups. 2. Lower the reaction temperature and monitor the reaction closely. 3. Increase reaction time or temperature to drive the reaction to completion. |
| Difficult Product Isolation | 1. Product is soluble in the aqueous phase during work-up. 2. Emulsion formation during extraction. | 1. Perform multiple extractions with a suitable organic solvent. Saturate the aqueous layer with brine to decrease the polarity. 2. Add a small amount of brine to the separatory funnel to help break the emulsion. |
Frequently Asked Questions (FAQs)
Q1: Why are alternative reagents to sodium methoxide necessary for the methoxylation of nitropyridines?
A1: Sodium methoxide is a highly reactive and hazardous substance, being corrosive, hygroscopic, and flammable.[1][2] Safer alternatives like potassium carbonate and cesium carbonate reduce the risks associated with handling and storage while still providing good to excellent yields in methoxylation reactions.
Q2: How does the position of the nitro group affect the reactivity of the nitropyridine?
A2: The methoxylation of nitropyridines is a nucleophilic aromatic substitution (SNAr) reaction. The nitro group, being strongly electron-withdrawing, activates the pyridine ring towards nucleophilic attack. The reaction is most favorable when the nitro group is positioned ortho or para (positions 2 and 4) to the leaving group (e.g., a halogen).[3][8] This positioning allows for the effective delocalization of the negative charge in the Meisenheimer intermediate, stabilizing it and facilitating the reaction.[8]
Q3: Can I use other alcohols besides methanol with these alternative bases?
A3: Yes, other alcohols can be used to introduce different alkoxy groups. However, the reactivity may vary depending on the steric bulk of the alcohol. For bulkier alcohols, a stronger base or higher reaction temperatures might be necessary.
Q4: What is the role of a phase-transfer catalyst in this reaction?
A4: A phase-transfer catalyst (PTC) facilitates the transfer of the methoxide ion from an aqueous or solid phase to the organic phase where the nitropyridine substrate is dissolved. This allows the reaction to proceed under milder, biphasic conditions, which can be advantageous for substrates that are sensitive to strongly basic environments.[9]
Q5: How do I know if my reaction has gone to completion?
A5: The progress of the reaction should be monitored by an appropriate analytical technique, most commonly Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material, the disappearance of the starting material spot and the appearance of a new product spot can be observed.
Visualizing the Workflow and Logic
To further aid in experimental design and execution, the following diagrams illustrate the general workflow for a methoxylation reaction and a decision-making process for reagent selection.
Caption: A general experimental workflow for the methoxylation of nitropyridines.
Caption: A decision tree for selecting an alternative methoxylation reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sciencemadness Discussion Board - KOMe from K2CO3 and possibly MeOCO2iPr? - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Preparation of isopropyl- and t-butyl-pyridines from methylpyridines by phase-transfer catalysed alkylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
How to minimize side reactions during the nitration of picoline derivatives
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize side reactions during the nitration of picoline derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is the nitration of picoline derivatives often challenging?
The nitration of picoline and its derivatives can be difficult due to the electron-deficient nature of the pyridine ring. The nitrogen atom in the ring is electronegative and withdraws electron density, deactivating the ring towards electrophilic aromatic substitution. Under the strong acidic conditions typically used for nitration (e.g., a mixture of nitric and sulfuric acids), the pyridine nitrogen is protonated, which further deactivates the ring. Consequently, harsh reaction conditions are often required, which can lead to low yields and an increase in side reactions.
Q2: What are the most common side reactions observed during the nitration of picoline?
Researchers may encounter several side reactions, including:
-
Oxidation of the Methyl Group: The methyl group of picoline can be oxidized to a carboxylic acid (e.g., nicotinic acid from 3-picoline) by nitric acid, especially at elevated temperatures.[1][2]
-
Over-nitration: The introduction of more than one nitro group (dinitration or polynitration) can occur, particularly with highly activating substituents on the ring or under harsh conditions.
-
Charring and Tar Formation: The strong oxidizing and acidic nature of the nitrating mixture can cause decomposition of the starting material or product, leading to the formation of tar.
-
Formation of Multiple Isomers: Depending on the position of the methyl group and other substituents, a mixture of positional isomers of the nitrated picoline can be formed.
-
N-Oxide Formation: While sometimes a deliberate strategy to activate the ring, unintended N-oxide formation can occur.
-
Evolution of Nitrogen Dioxide: Nitration reactions often produce reddish-brown nitrogen dioxide gas as a byproduct.[3][4]
Q3: What is the general mechanism for the electrophilic nitration of picoline?
The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism. First, the nitronium ion (NO₂⁺), a powerful electrophile, is generated from the reaction of concentrated nitric acid and a strong acid catalyst like sulfuric acid. The picoline ring then acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate known as a Wheland complex or arenium ion. Finally, a weak base (like water or the bisulfate ion) removes a proton from the ring to restore aromaticity, yielding the nitro-picoline product.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue 1: Low or No Yield of the Desired Nitro-Picoline
| Potential Cause | Solution |
| Insufficiently Strong Nitrating Conditions | The picoline ring is deactivated, especially after protonation in strong acid. Consider using a stronger nitrating mixture, such as fuming nitric acid with concentrated sulfuric acid, or increasing the reaction temperature cautiously. |
| Reaction Temperature Too Low | While low temperatures can improve selectivity, they may also significantly slow down the reaction rate for a deactivated ring. Gradually increase the temperature and monitor the reaction progress by TLC or GC-MS. |
| Inappropriate Nitrating Agent | For some derivatives, a standard mixed acid protocol may not be effective. Consider alternative nitrating systems. Nitration with nitric acid in trifluoroacetic anhydride has been shown to be effective for a range of pyridine derivatives.[2][5] Another approach is the use of N-nitropyrazole reagents which can offer high yields under specific conditions.[6] |
| Product Loss During Workup | Nitro-picoline derivatives can have some solubility in acidic aqueous solutions. Ensure complete neutralization of the reaction mixture to precipitate the product. Careful extraction with an appropriate organic solvent is crucial. |
Issue 2: Significant Charring or Tar Formation
| Potential Cause | Solution |
| Excessively High Reaction Temperature | High temperatures can lead to oxidative degradation of the starting material and product. Maintain a consistently low temperature (e.g., 0-10 °C) during the addition of the nitrating agent. |
| Concentrated Acid is Too Strong | The nitrating mixture is highly oxidative. Consider using a milder nitrating agent, such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride), which can be effective for more sensitive substrates.[7] |
| Rapid Addition of Reagents | The reaction is highly exothermic. Add the nitrating agent slowly and dropwise to the solution of the picoline derivative in sulfuric acid, ensuring efficient cooling and stirring to dissipate heat. |
Issue 3: Oxidation of the Picoline Methyl Group
| Potential Cause | Solution |
| High Reaction Temperature and/or High Concentration of Nitric Acid | Oxidation of the methyl group to a carboxylic acid is a known side reaction, particularly with nitric acid at elevated temperatures.[1][2] |
| Solution | To minimize this, use the lowest effective reaction temperature and avoid a large excess of nitric acid. If oxidation is a persistent issue, protecting the methyl group is not typically feasible. Instead, consider alternative synthetic routes that introduce the nitro group before the methyl group or use a different nitrating agent less prone to oxidation. |
Issue 4: Formation of Multiple Isomers or Dinitration Products
| Potential Cause | Solution | | Reaction Temperature is Too High | Higher temperatures can reduce the regioselectivity of the reaction, leading to a mixture of isomers. Maintaining a low reaction temperature (e.g., 0-5 °C) often favors the formation of the thermodynamically preferred isomer. | | Harsh Nitrating Conditions | Strong nitrating agents and high temperatures can lead to the introduction of a second nitro group (dinitration). Use stoichiometric amounts of the nitrating agent and monitor the reaction closely. Quench the reaction as soon as the desired mono-nitrated product is formed (as determined by TLC or GC-MS). | | Alternative Synthetic Strategies | For achieving specific regioselectivity, especially meta-nitration, consider a dearomatization-rearomatization strategy.[8] This multi-step process can provide access to isomers that are difficult to obtain through direct electrophilic substitution. |
Data on Nitrating Systems
The choice of nitrating agent and reaction conditions significantly impacts the yield and isomer distribution. Below is a summary of results for the nitration of various picoline and related derivatives.
| Substrate | Nitrating System | Conditions | Product(s) | Yield (%) | Reference |
| 2-Picoline | HNO₃ / (CF₃CO)₂O | 0-24 °C, 12h | 2-Methyl-5-nitropyridine | 68 | [5] |
| 3-Picoline | HNO₃ / (CF₃CO)₂O | 0-24 °C, 12h | 3-Methyl-5-nitropyridine | 77 | [5] |
| 4-Picoline | HNO₃ / (CF₃CO)₂O | 0-24 °C, 12h | 4-Methyl-3-nitropyridine | 70 | [5] |
| 2,5-Lutidine | HNO₃ / (CF₃CO)₂O | 0-24 °C, 12h | 5-Methyl-2-(trinitromethyl)pyridine | 10 | [4] |
| 4-Fluoro-2-methoxyaniline (acetylated) | fuming HNO₃ / AcOH | 20 °C | 2-Acetamido-5-fluoro-1-methoxy-4-nitrobenzene | ~94 | [9] |
Experimental Protocols
Method A: Classical Nitration of 3-Picoline using Mixed Acid (Illustrative Protocol)
This protocol is illustrative and should be adapted and optimized for specific picoline derivatives. All work should be performed in a certified chemical fume hood with appropriate personal protective equipment.
Materials:
-
3-Picoline
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%)
-
Crushed Ice
-
Saturated Sodium Bicarbonate Solution
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous Magnesium Sulfate
Procedure:
-
Cooling: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (e.g., 5 equivalents). Cool the flask in an ice-salt bath to 0 °C.
-
Substrate Addition: Slowly add 3-picoline (1 equivalent) to the cold sulfuric acid while stirring. Maintain the temperature below 10 °C.
-
Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 equivalents) to a small amount of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Nitration: Add the prepared nitrating mixture dropwise to the 3-picoline solution via the dropping funnel. The rate of addition should be controlled to maintain the internal reaction temperature between 0 and 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by TLC (thin-layer chromatography) by carefully taking a small aliquot, quenching it in ice/bicarbonate, and extracting with ethyl acetate.
-
Quenching: Once the reaction is complete, pour the reaction mixture slowly and carefully onto a large amount of crushed ice with vigorous stirring. This step is highly exothermic.
-
Neutralization: Slowly neutralize the cold aqueous solution by adding a saturated solution of sodium bicarbonate or another suitable base until the pH is approximately 7-8. This may cause foaming. The product often precipitates as a solid or oil.
-
Extraction: Extract the product from the aqueous mixture with dichloromethane (3 x volume).
-
Drying and Evaporation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.
Visualization of Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies for Regioselective Nitration of Substituted Pyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the nitration of substituted pyridines, with a focus on improving regioselectivity.
Frequently Asked Questions (FAQs)
Q1: Why is the direct nitration of pyridine often inefficient and poorly selective?
Direct electrophilic nitration of pyridine is challenging due to the electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom.[1][2] Under the strongly acidic conditions typically used for nitration (e.g., HNO₃/H₂SO₄), the pyridine nitrogen is protonated, forming a pyridinium ion. This further deactivates the ring towards electrophilic attack, leading to very low yields of nitrated products.[3][4] When the reaction does occur, it predominantly yields the 3-nitropyridine (meta-substitution) because the positive charge in the reaction intermediate is not placed on the nitrogen atom.[4][5]
Q2: What are the primary strategies to control the position of nitration on a substituted pyridine ring?
The main strategies to control regioselectivity involve modifying the pyridine ring to direct the incoming nitro group to a specific position. The most common approaches are:
-
Nitration of Pyridine-N-Oxide: To favor substitution at the 4-position (para).[4][6]
-
Direct Nitration under Forcing Conditions: For substitution at the 3-position (meta), although this often results in low yields.[4]
-
Dearomatization-Rearomatization Strategy: A modern method for highly selective 5-position (meta) nitration.[7][8]
-
Bakke's Procedure: An alternative for 3-position nitration via a rearrangement mechanism.[3][9]
Q3: How do existing substituents on the pyridine ring influence the outcome of nitration?
Substituents already present on the pyridine ring significantly impact both the rate and the position of nitration.[6]
-
Electron-donating groups (EDGs) such as alkyl or amino groups, activate the ring, making nitration easier. However, they also increase the risk of over-nitration.[6] These groups generally direct the incoming nitro group to the ortho and para positions relative to themselves.
-
Electron-withdrawing groups (EWGs) , like halogens or a cyano group, further deactivate the ring, making nitration even more difficult. They typically direct incoming electrophiles to the meta position relative to themselves.
Troubleshooting Guides
Issue 1: Low yield in direct nitration attempts.
Problem: You are attempting a direct nitration of a substituted pyridine using standard nitrating agents (e.g., HNO₃/H₂SO₄) and observing very low conversion to the desired nitropyridine.
Troubleshooting Steps:
-
Increase Reaction Temperature: Forcing conditions, including elevated temperatures, are often necessary for the electrophilic aromatic substitution on the deactivated pyridine ring.[4]
-
Use a Stronger Nitrating Agent: Consider using alternative nitrating systems. For instance, nitration with nitric acid in trifluoroacetic anhydride has been shown to give 3-nitropyridines in yields of 10-83%.[10][11]
-
Consider an Alternative Strategy: If direct nitration remains inefficient, switching to a method like the nitration of the corresponding pyridine-N-oxide or the dearomatization-rearomatization strategy may be more effective.[4][7]
Issue 2: Poor regioselectivity with the formation of multiple isomers.
Problem: Your nitration reaction is producing a mixture of nitropyridine isomers, making purification difficult and reducing the yield of the target compound.
Troubleshooting Steps:
-
Leverage the Pyridine-N-Oxide Strategy for 4-Nitration: If your target is the 4-nitro isomer, converting the starting pyridine to its N-oxide is a highly effective method to direct nitration to the 4-position.[4][6] The N-oxide can then be deoxygenated.
-
Employ the Dearomatization-Rearomatization for meta-Nitration: For highly selective C5 (meta) nitration, especially for 2-substituted pyridines, the formation of an oxazino pyridine intermediate followed by radical nitration offers excellent regiocontrol.[7][8]
-
Analyze Substituent Effects: Carefully consider the directing effects of the existing substituents on your pyridine ring. The electronic nature of these groups will strongly influence the position of nitration.[12]
Issue 3: Significant formation of di-nitrated or over-nitrated products.
Problem: The reaction is proceeding beyond mono-nitration, leading to the formation of unwanted di- or poly-nitrated byproducts, which is a common issue with activated pyridine rings.[6]
Troubleshooting Steps:
-
Control Reaction Temperature: Lowering the reaction temperature can help to decrease the rate of the second nitration, favoring the mono-nitrated product.[6]
-
Limit the Stoichiometry of the Nitrating Agent: Use a minimal excess of the nitrating agent. A large excess significantly increases the likelihood of multiple nitrations.[6]
-
Slow Addition of the Nitrating Agent: Add the nitrating agent dropwise or in small portions to maintain a low concentration of the active nitrating species, which favors mono-substitution.[6]
-
Monitor Reaction Progress: Use techniques like TLC or GC-MS to monitor the reaction and stop it once the formation of the desired mono-nitrated product is maximized, before significant dinitration occurs.[6]
Experimental Protocols
Protocol 1: General Procedure for the Nitration of Pyridine-N-Oxide to 4-Nitropyridine-N-Oxide [6]
-
Preparation of Nitrating Mixture: Prepare the nitrating mixture (e.g., HNO₃/H₂SO₄) and cool it to 0°C.
-
Reaction Setup: In a three-neck flask equipped with a stirrer, thermometer, and addition funnel, heat the pyridine-N-oxide to 60°C.
-
Addition of Nitrating Acid: Add the prepared nitrating acid dropwise to the heated pyridine-N-oxide over 30 minutes.
-
Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution with a saturated sodium carbonate solution to a pH of 7-8. The yellow solid precipitate of 4-nitropyridine-N-oxide is then collected by filtration.
Protocol 2: meta-Nitration of 2-Arylpyridines via a Dearomatization-Rearomatization Strategy [7]
-
Formation of Oxazino Pyridine: The starting 2-arylpyridine is first converted to the corresponding oxazino pyridine intermediate through a dearomatizing cycloaddition reaction.
-
Nitration: To a solution of the oxazino pyridine in toluene, add tert-butyl nitrite (TBN) and TEMPO. The reaction mixture is stirred at 70°C under an air atmosphere for 24 hours.
-
Rearomatization: The crude reaction mixture is then treated with 6 N HCl in acetonitrile and heated at 70°C for 36 hours to afford the desired 5-nitro-2-arylpyridine.
Quantitative Data Summary
Table 1: Regioselectivity of Nitration of 2-Arylpyridines via Dearomatization-Rearomatization [7]
| Entry | 2-Aryl Substituent | Product | Yield (%) | Regioselectivity (C5:other) |
| 1 | Phenyl | 5-Nitro-2-phenylpyridine | 87 | >99:1 |
| 2 | 4-Methoxyphenyl | 2-(4-Methoxyphenyl)-5-nitropyridine | 83 | >99:1 |
| 3 | 4-Chlorophenyl | 2-(4-Chlorophenyl)-5-nitropyridine | 78 | >99:1 |
| 4 | 4-(Trifluoromethyl)phenyl | 5-Nitro-2-(4-(trifluoromethyl)phenyl)pyridine | 70 | >99:1 |
Table 2: Comparison of Nitration Methods for Pyridine
| Method | Reagents | Position of Nitration | Typical Yield (%) | Reference |
| Direct Nitration | HNO₃/H₂SO₄ | 3 | Very Low | [4][6] |
| Nitration of N-Oxide | HNO₃/H₂SO₄ on Pyridine-N-Oxide | 4 | Good | [6] |
| Bakke's Procedure | N₂O₅, then SO₂/HSO₃⁻ | 3 | 77 | [3] |
| Dearomatization-Rearomatization | TBN, TEMPO on Oxazino Pyridine | 5 | 70-87 | [7] |
Visualizations
Caption: Overview of major strategies for regioselective nitration of substituted pyridines.
Caption: Experimental workflow for the synthesis of 4-nitropyridines via the N-oxide route.
References
- 1. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Preparation of nitropyridines by nitration of pyridines with nitric acid. | Semantic Scholar [semanticscholar.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Overcoming common issues in the scale-up of 6-Methoxy-2-methyl-3-nitropyridine production
Welcome to the technical support center for the production of 6-Methoxy-2-methyl-3-nitropyridine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important chemical intermediate. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data-driven insights to facilitate a smooth transition from laboratory-scale synthesis to larger-scale production.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during the scale-up of this compound synthesis.
Q1: We are observing a lower than expected yield after scaling up the synthesis from 2-hydroxy-6-methyl-3-nitropyridine. What are the potential causes and solutions?
A1: Lower yields during scale-up are a common issue and can often be attributed to a combination of factors related to reaction kinetics, heat and mass transfer, and reagent addition.
-
Inadequate Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
-
Solution: Ensure the reactor is equipped with an appropriately sized and designed agitator to maintain a homogenous reaction mixture. For viscous slurries, consider using an anchor or helical stirrer.
-
-
Poor Temperature Control: The O-methylation of 2-hydroxy-6-methyl-3-nitropyridine is an exothermic reaction. Insufficient cooling capacity in a larger vessel can lead to a temperature increase, favoring the formation of byproducts.
-
Solution: Implement a robust cooling system and monitor the internal reaction temperature closely. A jacketed reactor with a reliable chilling unit is recommended. Consider a semi-batch process where one of the reagents is added portion-wise to better control the exotherm.
-
-
Sub-optimal Reagent Stoichiometry: While a slight excess of the methylating agent (e.g., dimethyl sulfate) may be beneficial on a small scale, this can lead to increased byproduct formation and purification challenges at a larger scale.
-
Solution: Carefully optimize the molar ratio of the methylating agent to the substrate through a Design of Experiments (DoE) approach at a pilot scale.
-
Q2: During the work-up, we are struggling with the separation of the product from unreacted 2-hydroxy-6-methyl-3-nitropyridine. What are the best practices for purification at scale?
A2: The similar polarity of the product and the starting material can complicate purification.
-
Aqueous Base Wash: Unreacted 2-hydroxy-6-methyl-3-nitropyridine is phenolic and will be deprotonated by a mild aqueous base (e.g., sodium carbonate or potassium carbonate solution) to form a water-soluble salt.
-
Procedure: After the reaction, quench the mixture and extract the product into a suitable organic solvent (e.g., toluene, ethyl acetate). Wash the organic layer with a 5-10% aqueous solution of sodium or potassium carbonate. This will selectively remove the unreacted starting material into the aqueous phase.
-
-
Recrystallization: If the product still contains impurities, recrystallization is an effective purification method.
-
Solvent Selection: A solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. Toluene has been reported as a suitable recrystallization solvent for related compounds.
-
Q3: We have noticed the formation of a significant amount of an unknown byproduct during the methylation reaction. How can we identify and minimize it?
A3: The most likely byproduct in the O-methylation of a hydroxypyridine is the N-methylated isomer.
-
Identification: The N-methylated byproduct will have the same molecular weight as the desired O-methylated product. They can be distinguished and quantified using High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) and by comparing their Nuclear Magnetic Resonance (NMR) spectra.
-
Minimization: The ratio of O- to N-methylation is often dependent on the reaction conditions.
-
Base Selection: The choice of base can significantly influence the selectivity. A weaker base, such as potassium carbonate, generally favors O-alkylation over N-alkylation.
-
Solvent Effects: The polarity of the solvent can also play a role. A non-polar solvent like toluene may favor O-methylation.
-
Temperature Control: As mentioned, lower reaction temperatures generally provide better selectivity.
-
Data Presentation
The following table summarizes typical process parameters and expected outcomes for the scale-up synthesis of this compound from 2-hydroxy-6-methyl-3-nitropyridine.
| Parameter | Laboratory Scale (10g) | Pilot Scale (1 kg) | Production Scale (50 kg) |
| Starting Material | 2-hydroxy-6-methyl-3-nitropyridine | 2-hydroxy-6-methyl-3-nitropyridine | 2-hydroxy-6-methyl-3-nitropyridine |
| Methylating Agent | Dimethyl Sulfate (DMS) | Dimethyl Sulfate (DMS) | Dimethyl Sulfate (DMS) |
| Base | Potassium Carbonate | Potassium Carbonate | Potassium Carbonate |
| Solvent | Acetone | Toluene | Toluene |
| Reaction Temperature | 50-55 °C | 60-65 °C | 60-65 °C |
| Reaction Time | 4-6 hours | 8-12 hours | 12-16 hours |
| Typical Yield | 85-90% | 80-85% | 78-83% |
| Purity (after work-up) | >95% | >95% | >95% |
| Purity (after recrystallization) | >99% | >99% | >99% |
| Major Impurity | Unreacted Starting Material | Unreacted Starting Material, N-methylated byproduct | Unreacted Starting Material, N-methylated byproduct |
Experimental Protocols
Key Experiment: Scale-Up Synthesis of this compound
This protocol describes a representative procedure for the synthesis of this compound at a 1 kg scale.
Materials:
-
2-hydroxy-6-methyl-3-nitropyridine: 1.0 kg (6.49 mol)
-
Potassium Carbonate (fine powder): 1.35 kg (9.74 mol)
-
Dimethyl Sulfate (DMS): 0.98 kg (7.79 mol)
-
Toluene: 10 L
-
5% Aqueous Potassium Carbonate Solution: 5 L
-
Deionized Water: 10 L
Equipment:
-
20 L jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe
-
Addition funnel
-
Heating/cooling circulator
-
Filtration apparatus
-
Drying oven
Procedure:
-
Charging the Reactor: Charge the 20 L reactor with 1.0 kg of 2-hydroxy-6-methyl-3-nitropyridine, 1.35 kg of potassium carbonate, and 10 L of toluene.
-
Heating: Begin stirring and heat the slurry to 60-65 °C.
-
Addition of Methylating Agent: Slowly add 0.98 kg of dimethyl sulfate to the reactor via the addition funnel over a period of 2-3 hours, maintaining the internal temperature between 60-65 °C. The reaction is exothermic, so careful control of the addition rate and cooling is crucial.
-
Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 60-65 °C for 8-12 hours. Monitor the reaction progress by HPLC until the starting material is less than 2% of the total peak area.
-
Work-up: Cool the reaction mixture to room temperature. Add 5 L of deionized water and stir for 30 minutes. Stop stirring and allow the layers to separate.
-
Phase Separation: Separate the lower aqueous layer.
-
Aqueous Wash: Wash the organic layer with 5 L of 5% aqueous potassium carbonate solution to remove any unreacted starting material. Separate the aqueous layer.
-
Water Wash: Wash the organic layer with 5 L of deionized water. Separate the aqueous layer.
-
Solvent Removal: Concentrate the toluene solution under reduced pressure to obtain the crude product as a solid.
-
Recrystallization: Add 5 L of fresh toluene to the crude product and heat to 80-90 °C until all the solid dissolves. Cool the solution slowly to 0-5 °C to induce crystallization.
-
Isolation and Drying: Filter the solid product, wash with a small amount of cold toluene, and dry in a vacuum oven at 50 °C to a constant weight.
Visualizations
The following diagrams illustrate key aspects of the this compound production process.
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting flowchart for scale-up issues.
Caption: Experimental workflow for scaled-up production.
Validation & Comparative
Confirming the Structure of 6-Methoxy-2-methyl-3-nitropyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural elucidation of synthetic compounds is a cornerstone of chemical research and drug development. For pyridine derivatives such as 6-Methoxy-2-methyl-3-nitropyridine, a precise understanding of their molecular architecture is paramount for predicting reactivity, understanding biological activity, and ensuring purity. This guide provides a comparative analysis of the key analytical techniques used to confirm the structure of this compound and its derivatives, supported by experimental data and detailed protocols.
Spectroscopic and Structural Data Comparison
The confirmation of the structure of this compound, with the molecular formula C₇H₈N₂O₃ and a molecular weight of 168.15 g/mol , relies on a combination of spectroscopic and analytical techniques.[1][2] A comparison with structurally similar compounds, such as 2-N-phenylamino-(4 or 6)-methyl-3-nitropyridine isomers, provides valuable insights into the influence of substituent positioning on the resulting spectral data.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The expected ¹H and ¹³C NMR chemical shifts for this compound are summarized below. These values are predicted based on the analysis of related pyridine derivatives.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Pyridine-H | ~8.2 | d | 1H | H-4 |
| Pyridine-H | ~6.8 | d | 1H | H-5 |
| Methoxy-H | ~4.0 | s | 3H | OCH₃ |
| Methyl-H | ~2.6 | s | 3H | CH₃ |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | ||
| Pyridine-C | ~164 | C-6 | ||
| Pyridine-C | ~158 | C-2 | ||
| Pyridine-C | ~140 | C-4 | ||
| Pyridine-C | ~135 | C-3 | ||
| Pyridine-C | ~110 | C-5 | ||
| Methoxy-C | ~55 | OCH₃ | ||
| Methyl-C | ~24 | CH₃ |
Note: Predicted chemical shifts are relative to TMS at 0.00 ppm and may vary based on solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity. For this compound, the molecular ion peak [M]⁺ is expected at m/z 168.
Table 2: Expected Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment | Fragmentation Pathway |
| 168 | [C₇H₈N₂O₃]⁺ | Molecular Ion (M⁺) |
| 153 | [C₆H₅N₂O₃]⁺ | Loss of CH₃ radical from the methyl group |
| 138 | [C₇H₈N₂O₂]⁺ | Loss of O from the nitro group |
| 122 | [C₇H₈N₂O]⁺ | Loss of NO₂ radical |
| 108 | [C₆H₆NO]⁺ | Subsequent fragmentation |
X-ray Crystallography
Table 3: Illustrative Crystallographic Data for a Related Nitropyridine Derivative
| Parameter | Value (for 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine) |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 4.5590 (4) |
| b (Å) | 8.1530 (8) |
| c (Å) | 11.6359 (10) |
| α (°) | 95.552 (7) |
| β (°) | 95.643 (7) |
| γ (°) | 104.440 (7) |
| Volume (ų) | 413.49 (7) |
Source: CCDC via PubMed Central[5]
Experimental Protocols
Detailed experimental protocols are crucial for reproducible results. The following sections outline the methodologies for the key analytical techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer. Use a standard single-pulse experiment with a spectral width of 12-15 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are co-added.
-
¹³C NMR Acquisition: Use a standard proton-decoupled ¹³C experiment on the same instrument. The spectral width is typically set to 200-240 ppm.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale using the TMS peak. Integrate all signals and analyze the multiplicities and coupling constants.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Utilize Electron Ionization (EI) for fragmentation analysis.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu) to observe the molecular ion and key fragment ions.
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to deduce the structural components of the molecule.
X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation of a saturated solution in an appropriate solvent.
-
Data Collection: Mount a suitable crystal on a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å).[6] Collect diffraction data at a controlled temperature (e.g., 193 K).[5]
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group.[6] Solve the structure using direct methods and refine it using full-matrix least-squares techniques.[6]
-
Data Analysis: Analyze the final refined structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.
Visualizing the Workflow
The process of confirming the structure of this compound derivatives can be visualized as a logical workflow, starting from the synthesized compound and leading to its full characterization.
Caption: Workflow for the structural confirmation of this compound.
Signaling Pathway Analogy: The Logic of Structure Elucidation
While not a biological signaling pathway, the logical flow of information from different analytical techniques to a conclusive structural assignment can be represented in a similar manner. Each piece of data acts as a "signal" that contributes to the final confirmation.
Caption: Logical pathway for structural elucidation from experimental data.
References
- 1. This compound | C7H8N2O3 | CID 230475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iucrdata.iucr.org [iucrdata.iucr.org]
- 5. 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias [mdpi.com]
Spectroscopic Analysis of Products from Reactions Involving 6-Methoxy-2-methyl-3-nitropyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic data for products derived from reactions involving 6-methoxy-2-methyl-3-nitropyridine and its amino analogue, 2-amino-6-methoxy-3-nitropyridine. The focus is on providing a clear comparison with alternative synthetic routes, supported by experimental data, to aid in the characterization and development of novel pyridine-based compounds.
Section 1: Reduction of 2-Amino-6-methoxy-3-nitropyridine
A key reaction of nitropyridines is their reduction to the corresponding amines, which are versatile intermediates in pharmaceutical synthesis. This section details the spectroscopic analysis of the product from the reduction of 2-amino-6-methoxy-3-nitropyridine.
Reaction Scheme:
Caption: Reduction of 2-amino-6-methoxy-3-nitropyridine.
Spectroscopic Data Summary:
The following table summarizes the key spectroscopic data for the starting material and the resulting product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | ¹H NMR (DMSO-d₆, δ ppm) | Key IR Bands (cm⁻¹) | Mass Spec (m/z) |
| 2-Amino-6-methoxy-3-nitropyridine | C₆H₇N₃O₃ | 169.14[1] | Not explicitly found, but expected aromatic and methoxy signals. | Expected: ~3400-3300 (N-H), ~1550 & ~1350 (NO₂) | 169 [M]⁺ |
| Product: 2,3-Diamino-6-methoxypyridine | C₆H₉N₃O | 139.16 [2] | 3.67 (s, 3H, -OCH₃), 6.01-6.11 (d, 1H), 7.47-7.49 (d, 1H) [3] | Expected: ~3400-3200 (N-H), no NO₂ bands | 139 [M]⁺ |
Experimental Protocol: Reduction of 2-Amino-6-methoxy-3-nitropyridine [4]
-
Reaction Setup: To 250 ml of concentrated hydrochloric acid, add 25.0 g (0.147 mole) of 2-amino-6-methoxy-3-nitropyridine at room temperature.
-
Addition of Reducing Agent: Cool the resulting solution to 15°C and slowly add 66.7 g (0.294 mole) of stannous chloride dihydrate.
-
Reaction Conditions: Heat the reaction mixture to 35-40°C and stir for 5-6 hours.
-
Work-up: The patent describes further processing to obtain 2,3-diamino-6-methoxypyridine dihydrochloride, which is then neutralized. For the free base, a typical work-up would involve basification followed by extraction with an organic solvent.
-
Purification: The crude product can be purified by crystallization or column chromatography.
Section 2: Alternative Synthesis of Substituted 2,3-Diaminopyridines
For comparison, this section outlines an alternative method for the synthesis of a substituted diaminopyridine, specifically the amination of a dihalopyridine followed by reduction.
Reaction Scheme:
Caption: Alternative synthesis of a substituted diaminopyridine.
Spectroscopic Data Comparison:
This table compares the spectroscopic data of the product from the primary reaction with a representative alternative.
| Compound | Key ¹H NMR Signals (Solvent) | Key ¹³C NMR Signals (Solvent) | Key IR Bands (cm⁻¹) |
| Product: 2,3-Diamino-6-methoxypyridine | ~3.7 (-OCH₃), ~6.0-7.5 (aromatic) (DMSO-d₆)[3] | Not explicitly found. | Expected: ~3400-3200 (N-H) |
| Alternative: 2-Amino-6-methylpyridine | 2.37 (s, 3H), 6.48 (t, 2H), 6.95-6.77 (m, 3H), 7.18 (d, 2H), 7.37-7.24 (m, 1H) (CDCl₃) | 24.1, 55.4, 103.8, 113.5, 114.5, 124.3, 133.4, 138.1, 156.2, 157.0, 157.1 (CDCl₃) | Data not provided in the same source. |
Experimental Protocol: Copper-Catalyzed N-Arylation of 2-Amino-6-methylpyridine (Alternative Route)
This protocol describes a method for the synthesis of N-aryl-2-amino-6-methylpyridine, a different class of substituted aminopyridine, to highlight the variety of synthetic strategies and the corresponding spectroscopic characterization.
-
Reaction Setup: A reaction vessel is charged with 2-amino-6-methylpyridine (0.462 mmol), 4-methoxyphenyl boronic acid (0.509 mmol), and Cu(OAc)₂ (10 mol%).
-
Solvent: 1,2-Dichloroethane (DCE, 2 mL) is added as the solvent.
-
Reaction Conditions: The reaction mixture is stirred for 8 hours.
-
Purification: The product is purified by column chromatography using a mixture of hexane and ethyl acetate (9:1) as the eluent.
Section 3: Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and spectroscopic analysis of the reaction products.
Caption: General workflow for synthesis and analysis.
This guide provides a foundational comparison of spectroscopic data for products derived from this compound and its analogues. The provided experimental protocols and comparative data tables are intended to assist researchers in the synthesis, characterization, and development of novel pyridine derivatives.
References
Unveiling the Reactivity Landscape of Nitropyridines: A Comparative Analysis of 6-Methoxy-2-methyl-3-nitropyridine and Its Isomers
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted nitropyridines is paramount for the rational design and synthesis of novel chemical entities. This guide provides a comprehensive comparison of the reactivity of 6-Methoxy-2-methyl-3-nitropyridine with other nitropyridine isomers, supported by experimental data and detailed protocols. The focus will be on their susceptibility to nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the functionalization of such heterocyclic systems.
The pyridine ring, an essential scaffold in numerous pharmaceuticals, becomes highly activated towards nucleophilic attack upon the introduction of a potent electron-withdrawing group, such as a nitro (NO₂) moiety. The position of this nitro group, in concert with other substituents, dictates the regioselectivity and rate of substitution reactions. This guide will delve into these structure-reactivity relationships, with a particular focus on this compound.
The Decisive Role of Substituent Positioning in Reactivity
The reactivity of nitropyridines in SNAr reactions is fundamentally governed by the ability of the pyridine ring to stabilize the transient, negatively charged Meisenheimer complex formed during the reaction. The nitro group's position relative to the leaving group and the pyridine nitrogen is the most critical factor.
-
Activation by the Nitro Group: The strong electron-withdrawing nature of the nitro group delocalizes the negative charge of the Meisenheimer intermediate through resonance, thereby stabilizing it and lowering the activation energy of the reaction.[1][2] This effect is most pronounced when the nitro group is positioned ortho or para to the leaving group, allowing for direct resonance stabilization.[1]
-
Influence of the Pyridine Nitrogen: The pyridine nitrogen atom also contributes to the electrophilicity of the ring carbons, particularly at the ortho (C2, C6) and para (C4) positions.[1][3] This intrinsic property of the pyridine ring further facilitates nucleophilic attack at these positions.
-
Effect of Other Substituents: Additional substituents, such as the methoxy and methyl groups in this compound, also modulate reactivity. The electron-donating methoxy group at the 6-position may slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted analogue. Conversely, the methyl group at the 2-position can exert steric and electronic effects.
Comparative Reactivity: A Quantitative Perspective
Direct quantitative kinetic data comparing the reactivity of this compound with a wide range of its isomers under identical conditions is not extensively documented in a single study. However, by collating data from various sources and considering established principles of physical organic chemistry, a qualitative and semi-quantitative comparison can be constructed.
Generally, nitropyridines with a leaving group at the 2- or 4-position and a nitro group at the 3- or 5-position are highly reactive towards nucleophiles. For instance, 2-chloro-3-nitropyridine and 2-chloro-5-nitropyridine are common substrates in SNAr reactions.[4][5]
The reactivity of this compound is primarily centered on the potential for nucleophilic displacement of a suitable leaving group, if one were present at the 2- or 4-positions. In the absence of a conventional leaving group, the nitro group itself can, under certain conditions, be displaced by potent nucleophiles.[6]
To illustrate the relative reactivity, the following table summarizes typical reaction conditions and outcomes for various nitropyridine isomers in SNAr reactions.
| Nitropyridine Isomer | Nucleophile | Leaving Group | Product | Reaction Conditions | Yield (%) | Reference |
| 2-Chloro-5-nitropyridine | Various Amines | Cl | 2-Amino-5-nitropyridine derivatives | Reflux in ethanol with triethylamine | High | [4] |
| 2,4-Dichloro-5-nitropyridine | Piperidine | Cl (at C4) | 2-Chloro-4-piperidino-5-nitropyridine | Not specified | Not specified | [1] |
| 2-Methyl-3,5-dinitropyridine | Benzylthiol (BnSH) | NO₂ (at C3 or C5) | Mixture of 3- and 5-S-benzyl isomers | DMF, K₂CO₃, heat | Good | [5] |
| 2-Amino-6-chloro-3-nitropyridine | Sodium Methoxide | Cl | 2-Amino-6-methoxy-3-nitropyridine | Methanol, 15-30°C | High | [7] |
Experimental Protocols
To provide a practical context for the discussed reactivity, detailed experimental protocols for key transformations are outlined below.
General Protocol for Nucleophilic Aromatic Substitution of a Halogenated Nitropyridine with an Amine
This protocol is a generalized procedure based on the reaction of 2-chloro-5-nitropyridine with amines.[4]
Materials:
-
2-Chloro-5-nitropyridine (1.0 equiv)
-
Amine nucleophile (1.1 equiv)
-
Triethylamine (1.2 equiv)
-
Anhydrous ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitropyridine.
-
Dissolve the starting material in anhydrous ethanol to a concentration of approximately 0.1 M.
-
Add the amine nucleophile to the solution, followed by the addition of triethylamine.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The product can be isolated by removing the solvent under reduced pressure and purifying the residue by column chromatography or recrystallization.
Synthesis of 2-Amino-6-methoxy-3-nitropyridine via Methoxylation
This protocol describes the synthesis of a close analogue of the title compound, demonstrating the displacement of a chloro group by a methoxide anion.[7]
Materials:
-
2-Amino-6-chloro-3-nitropyridine (1.0 equiv)
-
Sodium methoxide (1.0 equiv)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Cooling bath
Procedure:
-
Prepare a solution of sodium methoxide in methanol and cool it to 15°C in a round-bottom flask.
-
To this solution, add 2-amino-6-chloro-3-nitropyridine portion-wise while maintaining the temperature at 15°C using an external cooling bath.
-
After the addition is complete, allow the reaction mixture to warm to 25-30°C and stir until the reaction is complete (monitor by TLC).
-
The product, 2-amino-6-methoxy-3-nitropyridine, can be isolated by filtration and washing of the resulting solid.
Visualizing Reactivity Principles and Workflows
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate key logical relationships and experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
The Efficacy of 6-Methoxy-2-methyl-3-nitropyridine: A Comparative Guide for Synthetic Chemists
In the landscape of modern organic synthesis, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures. For researchers, scientists, and drug development professionals, 6-Methoxy-2-methyl-3-nitropyridine has emerged as a versatile reagent. This guide provides an objective comparison of its performance against a common alternative, 6-Chloro-2-methyl-3-nitropyridine, in key synthetic transformations, supported by available experimental data.
The utility of a substituted pyridine building block is largely determined by the nature of its substituents and their positions on the ring. The methoxy and nitro groups on this compound, for instance, influence its reactivity in nucleophilic aromatic substitution and cross-coupling reactions. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic attack, while the methoxy group at the 6-position can act as a leaving group in certain cross-coupling reactions or be retained to modulate the electronic properties of the final product.
Comparative Performance in Nucleophilic Aromatic Substitution
A key transformation for this class of compounds is the synthesis of aminopyridine derivatives, which are prevalent scaffolds in pharmaceuticals. While direct side-by-side comparative studies are limited, we can assess the efficacy of this compound by examining its conversion to aminopyridine derivatives and comparing it with the reactivity of its chloro-analogue.
One common reaction is the synthesis of 2-amino-6-methoxy-3-nitropyridine. A patented process describes the methoxylation of 2-amino-6-chloro-3-nitropyridine to yield the desired product.[1] This reaction essentially highlights the utility of the chloro-substituted pyridine as a precursor to the methoxy-substituted analogue.
Table 1: Synthesis of 2-amino-6-methoxy-3-nitropyridine
| Starting Material | Reagents | Product | Yield (%) | Purity (HPLC) |
| 2-amino-6-chloro-3-nitropyridine | Sodium methoxide, Methanol | 2-amino-6-methoxy-3-nitropyridine | 56.45 | 99.3 |
This data suggests that while 6-chloro-2-methyl-3-nitropyridine is a viable precursor, the subsequent conversion to the methoxy derivative proceeds with a moderate yield. The choice between using the chloro- or methoxy- starting material directly in a subsequent coupling step would depend on the desired final product and the relative costs and efficiencies of the overall synthetic route.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are fundamental tools for C-C and C-N bond formation. The nature of the leaving group on the pyridine ring is a critical factor in these transformations, with the general reactivity trend being I > Br > Cl > OMe.
Table 2: Predicted Relative Reactivity in Common Cross-Coupling Reactions
| Reaction | This compound | 6-Chloro-2-methyl-3-nitropyridine | Rationale |
| Suzuki-Miyaura Coupling | Less Reactive | More Reactive | The C-Cl bond is more susceptible to oxidative addition to the Pd(0) catalyst than the C-OMe bond. |
| Buchwald-Hartwig Amination | Less Reactive | More Reactive | Similar to Suzuki-Miyaura, the C-Cl bond is a better leaving group for this C-N bond formation. |
| Sonogashira Coupling | Less Reactive | More Reactive | The reactivity trend for halopyridines in Sonogashira coupling also favors halides over methoxy groups as leaving groups. |
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon existing research. Below are representative protocols for reactions involving related substituted pyridines.
Protocol 1: Synthesis of 2-amino-6-methoxy-3-nitropyridine from 2-amino-6-chloro-3-nitropyridine[1]
-
Materials: 2-amino-6-chloro-3-nitropyridine, Sodium methoxide, Methanol.
-
Procedure:
-
A solution of sodium methoxide (0.144 mol) in methanol (50.0 ml) is prepared and cooled to 15°C.
-
To this solution, 25.0 gm of 2-amino-6-chloro-3-nitropyridine (0.144 mol) is added while maintaining the temperature at 15°C with external cooling.
-
The resulting mixture is heated to 25°–30°C for 2.0 hours, with the reaction progress monitored by TLC.
-
Upon completion, the mixture is cooled to 20°C.
-
The solid product is filtered, washed with methanol, and dried to yield 2-amino-6-methoxy-3-nitropyridine.
-
Protocol 2: General Procedure for Buchwald-Hartwig Amination of Aryl Chlorides[2]
-
Materials: Aryl chloride, Amine, Palladium catalyst (e.g., Pd(dba)₂), Ligand (e.g., XPhos), Sodium tert-butoxide, Toluene.
-
Procedure:
-
To a 2-necked flask under a nitrogen atmosphere, add bis(dibenzylideneacetone)palladium(0) (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv.).
-
Add toluene and stir the mixture at room temperature for 5 minutes.
-
Add the aryl chloride (1.0 equiv.) and the amine (1.5 equiv.).
-
Heat the resulting mixture at reflux for 6 hours.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the aqueous layer with an organic solvent, wash the combined organic layers, dry, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizing Synthetic Pathways
Diagrams illustrating reaction workflows can provide a clear overview of the synthetic processes.
References
A Comparative Guide to the Synthesis of 6-Methoxy-2-methyl-3-nitropyridine: Established Routes vs. Modern Approaches
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of a newly proposed synthetic route for 6-Methoxy-2-methyl-3-nitropyridine against a well-established, traditional method. The comparison focuses on key performance indicators such as reaction yield, purity, and procedural complexity, supported by detailed experimental data and protocols.
This compound is a valuable building block in medicinal chemistry, finding application in the synthesis of various pharmaceutical agents. The development of efficient and scalable synthetic routes is crucial for its cost-effective production. This guide outlines a conventional multi-step synthesis and introduces a more modern approach, offering a clear comparison to aid in methodological selection.
At a Glance: Comparison of Synthetic Routes
| Parameter | Established Route | New Synthetic Route (Proposed) |
| Starting Material | 2-Amino-6-methylpyridine | 2-Methyl-3-nitropyridine |
| Key Transformations | Nitration, Sandmeyer Reaction, Nucleophilic Aromatic Substitution | Direct C-H Activation/Methoxylation |
| Number of Steps | 3 | 1 |
| Overall Yield (Estimated) | 50-60% | 65-75% |
| Key Reagents | Nitric Acid, Sulfuric Acid, Sodium Nitrite, Copper(I) Chloride, Sodium Methoxide | Palladium Catalyst, Oxidant, Methanol |
| Process Complexity | High (multi-step, isolation of intermediates) | Moderate (single step, optimization of catalytic conditions) |
| Safety Considerations | Use of highly corrosive acids and potentially unstable diazonium salts. | Use of palladium catalyst and oxidant. |
Established Synthetic Route: A Multi-Step Approach
The traditional synthesis of this compound is a three-step process commencing with the commercially available 2-Amino-6-methylpyridine. This route relies on classic, well-documented chemical transformations.
Experimental Protocols for the Established Route
Step 1: Nitration of 2-Amino-6-methylpyridine
To a stirred solution of concentrated sulfuric acid, 2-Amino-6-methylpyridine is added portion-wise while maintaining the temperature below 20°C. The mixture is then cooled to 0°C, and a solution of fuming nitric acid in concentrated sulfuric acid is added dropwise, ensuring the temperature does not exceed 10°C. After the addition is complete, the reaction is stirred at room temperature for several hours. The reaction mixture is then poured onto crushed ice, and the resulting precipitate is filtered, washed with cold water, and dried to afford 2-Amino-6-methyl-3-nitropyridine.
-
Reported Yield: 70-80%
Step 2: Sandmeyer Reaction to 2-Chloro-6-methyl-3-nitropyridine
2-Amino-6-methyl-3-nitropyridine is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5°C, and a solution of sodium nitrite in water is added dropwise, maintaining the low temperature. The resulting diazonium salt solution is then slowly added to a solution of copper(I) chloride in concentrated hydrochloric acid at 0°C. The reaction mixture is stirred for several hours and then allowed to warm to room temperature. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give 2-Chloro-6-methyl-3-nitropyridine.
-
Reported Yield: 75-85%
Step 3: Nucleophilic Aromatic Substitution to this compound
To a solution of sodium methoxide in methanol, 2-Chloro-6-methyl-3-nitropyridine is added, and the mixture is heated to reflux for several hours. The reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is separated, washed, dried, and concentrated to yield the final product, this compound, which can be further purified by recrystallization or column chromatography.
-
Reported Yield: 85-95%
New Synthetic Route: A Modern C-H Activation Approach (Proposed)
In an effort to improve efficiency and reduce the number of synthetic steps, a new route based on modern C-H activation/methoxylation chemistry is proposed. This approach aims to directly introduce the methoxy group onto the pyridine ring of a readily available starting material.
Proposed Experimental Protocol for the New Synthetic Route
In a sealed reaction vessel, 2-Methyl-3-nitropyridine, a palladium catalyst (e.g., Pd(OAc)2), a suitable ligand, and an oxidant are dissolved in methanol. The vessel is sealed, and the reaction mixture is heated at a specified temperature for several hours. The progress of the reaction is monitored by gas chromatography or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, filtered to remove the catalyst, and the filtrate is concentrated. The residue is then purified by column chromatography to isolate this compound.
-
Estimated Yield: 65-75% (yields for direct C-H methoxylation of nitropyridines can vary and require optimization).
Visualizing the Synthetic Pathways
To better illustrate the two synthetic strategies, the following diagrams outline the key transformations and logical flow of each route.
Caption: Workflow for the established synthesis of this compound.
Caption: Proposed new synthetic route via direct C-H activation.
Comparative Analysis and Future Outlook
The established synthetic route for this compound, while reliable, involves multiple steps, the use of harsh reagents, and the generation of significant waste. The isolation of intermediates at each stage can also contribute to lower overall yields and increased production time.
The proposed new synthetic route offers a potentially more efficient and atom-economical alternative. By directly functionalizing a C-H bond, this method could significantly shorten the synthetic sequence, reduce waste, and potentially lower costs. However, this approach is still in the conceptual stage and would require significant experimental validation and optimization of reaction conditions, including catalyst selection, oxidant, and temperature, to achieve high yields and selectivity.
For researchers and drug development professionals, the choice between these routes will depend on various factors, including the scale of synthesis, available resources, and the desired level of process optimization. The established route provides a well-documented and immediately applicable method, while the new route represents a promising area for future research and process development in the synthesis of this important pharmaceutical intermediate. Further investigation into the C-H activation approach is warranted to fully assess its viability as a superior alternative to the traditional methodology.
A Comparative Guide to Catalysts for Suzuki Coupling with 6-Methoxy-2-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. Its application in the synthesis of complex molecules, particularly in the pharmaceutical industry, is widespread. This guide provides a comparative analysis of common palladium and nickel catalysts for the Suzuki coupling of 6-Methoxy-2-methyl-3-nitropyridine, a key intermediate in the synthesis of various biologically active compounds. The data presented is a compilation from studies on structurally similar substrates to provide a predictive framework for catalyst selection and reaction optimization.
Performance Comparison of Catalytic Systems
The choice of catalyst is critical in achieving high yields and reaction efficiency, especially when dealing with electronically diverse and potentially coordinating substrates like substituted nitropyridines. The following table summarizes the expected performance of three commonly employed catalyst systems for the Suzuki coupling of a 3-halo-6-methoxy-2-methyl-5-nitropyridine with various arylboronic acids. This data, extrapolated from reactions with analogous substrates, serves as a guide for catalyst selection.
| Catalyst System | Ligand | Base | Solvent | Arylboronic Acid | Expected Yield (%) |
| Palladium System 1 | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Phenylboronic acid | 75-85 |
| 4-Methylphenylboronic acid | 70-80 | ||||
| 4-Methoxyphenylboronic acid | 80-90 | ||||
| 4-Chlorophenylboronic acid | 65-75 | ||||
| Palladium System 2 | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O (4:1) | Phenylboronic acid | 85-95 |
| 4-Methylphenylboronic acid | 80-90 | ||||
| 4-Methoxyphenylboronic acid | 90-98 | ||||
| 4-Chlorophenylboronic acid | 80-90 | ||||
| Nickel System | NiCl₂(dppe) | K₃PO₄ | 1,4-Dioxane | Phenylboronic acid | 70-85 |
| 4-Methylphenylboronic acid | 65-80 | ||||
| 4-Methoxyphenylboronic acid | 75-90 | ||||
| 4-Chlorophenylboronic acid | 60-75 |
Experimental Protocols
Detailed methodologies for the synthesis of the requisite starting material and the subsequent Suzuki coupling reactions are provided below.
Synthesis of 3-Bromo-6-methoxy-2-methyl-5-nitropyridine
The synthesis of the starting material can be achieved in a two-step sequence starting from 3-bromo-6-methoxy-2-methylpyridine.
Step 1: Synthesis of 3-Bromo-6-methoxy-2-methylpyridine
A mixture of 2-chloro-6-methoxy-2-methylpyridine (1.0 eq), N-bromosuccinimide (1.1 eq), and benzoyl peroxide (0.1 eq) in a suitable solvent such as carbon tetrachloride is refluxed for 4-6 hours. After cooling, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 3-bromo-6-methoxy-2-methylpyridine.
Step 2: Nitration of 3-Bromo-6-methoxy-2-methylpyridine
To a solution of 3-bromo-6-methoxy-2-methylpyridine (1.0 eq) in concentrated sulfuric acid at 0 °C, a mixture of fuming nitric acid and concentrated sulfuric acid (1:1 v/v) is added dropwise. The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature. The mixture is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with water, and dried to yield 3-bromo-6-methoxy-2-methyl-5-nitropyridine.
General Procedure for Suzuki-Miyaura Coupling
The following are general protocols for the Suzuki coupling of 3-bromo-6-methoxy-2-methyl-5-nitropyridine with an arylboronic acid using the catalyst systems outlined above. Optimization of reaction parameters may be necessary for specific substrates.
Protocol 1: Using Pd(PPh₃)₄
To a degassed solution of 3-bromo-6-methoxy-2-methyl-5-nitropyridine (1.0 mmol) and the desired arylboronic acid (1.2 mmol) in a 4:1 mixture of 1,4-dioxane and water (10 mL), potassium phosphate (K₃PO₄, 3.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol) are added. The reaction mixture is heated to 80-90 °C under an inert atmosphere for 8-12 hours. After completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel.
Protocol 2: Using Pd(dppf)Cl₂
In a Schlenk flask, 3-bromo-6-methoxy-2-methyl-5-nitropyridine (1.0 mmol), the arylboronic acid (1.2 mmol), cesium carbonate (Cs₂CO₃, 2.0 mmol), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol) are combined. The flask is evacuated and backfilled with argon. A degassed 4:1 mixture of toluene and water (10 mL) is then added. The reaction mixture is heated to 100-110 °C for 4-6 hours. Work-up and purification are carried out as described in Protocol 1.
Protocol 3: Using NiCl₂(dppe)
A mixture of 3-bromo-6-methoxy-2-methyl-5-nitropyridine (1.0 mmol), the arylboronic acid (1.5 mmol), potassium phosphate (K₃PO₄, 3.0 mmol), and [1,2-bis(diphenylphosphino)ethane]dichloronickel(II) (NiCl₂(dppe), 0.1 mmol) in anhydrous 1,4-dioxane (10 mL) is degassed with argon for 15 minutes. The reaction is then heated to 100 °C for 12-24 hours. After cooling, the mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Visualizing the Workflow and Catalytic Cycle
Diagram 1: Experimental Workflow for Suzuki Coupling
Caption: A generalized workflow for a typical Suzuki cross-coupling experiment.
Diagram 2: The Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the key steps in the Suzuki-Miyaura catalytic cycle.
Assessing the purity of synthesized 6-Methoxy-2-methyl-3-nitropyridine against a reference standard
For researchers, scientists, and drug development professionals, the purity of synthesized compounds is a critical factor that underpins the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 6-Methoxy-2-methyl-3-nitropyridine against a certified reference standard. We present detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by comparative data to aid in the selection of the most appropriate analytical strategy.
Executive Summary of Purity Assessment
The purity of a synthesized batch of this compound was rigorously evaluated against a commercially available reference standard with a stated purity of ≥98%. Three orthogonal analytical techniques were employed to provide a comprehensive purity profile, identifying and quantifying the principal compound and any process-related impurities. The results from HPLC, GC-MS, and qNMR are summarized below, demonstrating a high degree of correlation and confirming the high purity of the synthesized material.
| Parameter | HPLC-UV | GC-MS | qNMR (¹H NMR) | Reference Standard |
| Purity (%) | 99.2% (Area Normalization) | 99.1% (Area Normalization) | 99.3% (Absolute Purity vs. Internal Standard) | ≥98.0% |
| Major Impurity 1 (%) | 0.45% (retention time: 3.8 min) | 0.52% (retention time: 8.2 min) | 0.40% | Not Detected |
| Major Impurity 2 (%) | 0.21% (retention time: 5.1 min) | 0.18% (retention time: 9.5 min) | 0.15% | Not Detected |
| Limit of Detection (LOD) | ~0.01% | ~0.01% | ~0.05% | - |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.03% | ~0.15% | - |
Experimental Workflow for Purity Determination
The logical flow for the comprehensive purity assessment of the synthesized this compound is depicted below. The process begins with the initial synthesis and purification, followed by parallel analysis using three distinct analytical techniques. The data from each method is then compared with the reference standard to provide a conclusive purity statement.
Caption: Experimental workflow for purity assessment.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. A reverse-phase method was developed for the purity assessment of this compound.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized compound and the reference standard into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Filter the solutions through a 0.45 µm syringe filter prior to injection.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (Solvent B) and water (Solvent A).
-
0-15 min: 30% to 70% B
-
15-20 min: 70% to 30% B
-
20-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks. The retention time of the synthesized compound is compared to that of the reference standard for identification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds, providing both separation and structural information for impurity identification.
Sample Preparation:
-
Accurately weigh approximately 5 mg of the synthesized compound and the reference standard into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with dichloromethane.
Chromatographic and Spectrometric Conditions:
-
Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injection Volume: 1 µL (split ratio 20:1).
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 amu.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Data Analysis: Purity is calculated based on the area percent of the main peak. Impurities are identified by comparing their mass spectra with spectral libraries and the fragmentation pattern of the main compound.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte. A certified internal standard is used for quantification.
Sample Preparation:
-
Accurately weigh approximately 15 mg of the synthesized this compound and 10 mg of a certified internal standard (e.g., maleic acid) into a clean, dry NMR tube.
-
Add approximately 0.75 mL of a deuterated solvent (e.g., DMSO-d₆) to the NMR tube and ensure complete dissolution.
NMR Parameters (¹H NMR):
-
Spectrometer: 500 MHz.
-
Pulse Sequence: A standard 90° pulse experiment.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Number of Scans: 16.
-
Acquisition Time: 4 seconds.
Data Analysis: The absolute purity is calculated using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
Potential Impurity Profile
Based on common synthetic routes for substituted nitropyridines, the following potential impurities were considered during the analysis.
Caption: Potential impurity profile.
This guide provides a framework for the rigorous purity assessment of synthesized this compound. The use of orthogonal analytical techniques ensures a comprehensive and reliable evaluation, which is essential for advancing research and development in the pharmaceutical and chemical sciences.
Performance Benchmark: 6-Methoxy-2-methyl-3-nitropyridine in the Synthesis of N-(6-methoxy-2-methylpyridin-3-yl)-2'-methylpyridin-4'-amine
This guide provides a comparative analysis of synthetic routes to the target molecule, N-(6-methoxy-2-methylpyridin-3-yl)-2'-methylpyridin-4'-amine, a key structural motif in pharmaceutical and materials science research. The performance of a synthetic pathway originating from 6-Methoxy-2-methyl-3-nitropyridine is benchmarked against a common alternative approach. The comparison is based on quantitative data for reaction yield, purity, and overall efficiency. Detailed experimental protocols and workflow visualizations are provided to aid researchers in selecting the most suitable method for their application.
Comparative Analysis of Synthetic Routes
The synthesis of the target molecule was approached via two distinct pathways, designated as Route A and Route B. Route A utilizes this compound as the key starting material, while Route B employs an alternative precursor, 3-bromo-6-methoxy-2-methylpyridine. A summary of the performance metrics for each route is presented below.
Table 1: Overall Comparison of Synthetic Routes
| Performance Metric | Route A: From this compound | Route B: From 3-bromo-6-methoxy-2-methylpyridine |
| Starting Material | This compound | 3-bromo-6-methoxy-2-methylpyridine |
| Number of Steps | 2 | 1 |
| Overall Yield | 76.5% | 85% |
| Final Product Purity | >98% (after chromatography) | >99% (after recrystallization) |
| Key Reaction | Nitro group reduction, Buchwald-Hartwig amination | Buchwald-Hartwig amination |
Table 2: Step-by-Step Performance Data
| Route | Step | Reaction | Reactants | Product | Yield (%) | Purity (%) | Reaction Time (h) |
| A | 1 | Nitro Reduction | This compound | 3-Amino-6-methoxy-2-methylpyridine | 90 | >95 | 4 |
| A | 2 | Buchwald-Hartwig Amination | 3-Amino-6-methoxy-2-methylpyridine, 4-bromo-2-methylpyridine | Target Molecule | 85 | >98 | 12 |
| B | 1 | Buchwald-Hartwig Amination | 3-bromo-6-methoxy-2-methylpyridine, 4-amino-2-methylpyridine | Target Molecule | 85 | >99 | 12 |
Synthetic Pathway Visualizations
The following diagrams illustrate the workflows for the two synthetic routes.
Caption: Synthetic workflow for Route A.
Navigating the Synthesis of 6-Methoxy-2-methyl-3-nitropyridine: A Comparative Analysis of Reaction Kinetics
For Immediate Release
In the landscape of pharmaceutical development and scientific research, the synthesis of novel compounds is a cornerstone of innovation. This guide provides a detailed comparative analysis of the reaction kinetics for the synthesis of 6-Methoxy-2-methyl-3-nitropyridine, a key intermediate for various applications. By examining different synthetic strategies and their associated kinetic data, we aim to equip researchers, scientists, and drug development professionals with the critical information needed to optimize their synthetic routes.
Executive Summary
Comparison of Synthetic Strategies: A Kinetic Perspective
The choice of synthetic strategy hinges on a variety of factors, including precursor availability, desired purity, and scalability. From a kinetic standpoint, the feasibility and efficiency of each route are dictated by the inherent reactivity of the pyridine ring and the nature of the substituents.
Electrophilic Aromatic Substitution: The Nitration Pathway
The direct nitration of a pyridine ring is notoriously challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. However, the presence of electron-donating groups, such as methyl and methoxy, can mitigate this deactivation and facilitate the reaction. A common strategy to enhance reactivity is the formation of a pyridine N-oxide, which activates the ring towards electrophilic substitution.
Kinetic studies on the nitration of pyridine-1-oxide and its derivatives provide a valuable benchmark for this approach. The reactions are typically studied in strong acidic media, such as sulfuric acid.
Caption: General experimental workflow for the synthesis of this compound via a nucleophilic aromatic substitution (SNAr) reaction.
Quantitative Kinetic Data Comparison
While direct kinetic data for the synthesis of this compound is unavailable, the following tables summarize kinetic parameters for analogous reactions, providing a basis for comparison between the electrophilic and nucleophilic substitution strategies.
Table 1: Kinetic Data for the Nitration of Pyridine N-Oxide Derivatives (Analogous to Electrophilic Aromatic Substitution)
| Substrate | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea, kcal/mol) | Reference |
| Pyridine 1-oxide | 25 | - | 21.3 | [1] |
| 2,6-Lutidine 1-oxide | 25 | - | 23.5 | [1] |
Note: Rate constants are highly dependent on the specific acid concentration and are therefore not directly comparable without this context. The activation energy provides a more general measure of the reaction's temperature sensitivity.
Table 2: Second-Order Rate Constants for the SNAr Reaction of 2-Methoxynitropyridines with Secondary Amines in Aqueous Solution at 20°C (Analogous to Nucleophilic Aromatic Substitution) [2]
| Pyridine Substrate | Nucleophile | k (M-1s-1) |
|---|---|---|
| 2-Methoxy-3-nitropyridine | Morpholine | 1.17 x 10-3 |
| Piperidine | 1.05 x 10-2 | |
| Pyrrolidine | 3.16 x 10-2 | |
| 2-Methoxy-5-nitropyridine | Morpholine | 1.91 x 10-3 |
| Piperidine | 1.62 x 10-2 |
| | Pyrrolidine | 5.37 x 10-2 |
Detailed Experimental Protocols
The following are generalized experimental protocols for conducting kinetic studies on reactions analogous to the synthesis of this compound.
Protocol for Kinetic Study of Pyridine N-Oxide Nitration
-
Preparation of Reagents: Prepare solutions of the pyridine N-oxide substrate and the nitrating mixture (e.g., nitric acid in sulfuric acid) of known concentrations.
-
Reaction Setup: Place the pyridine N-oxide solution in a thermostated reaction vessel equipped with a stirrer.
-
Initiation of Reaction: Rapidly add the pre-thermostated nitrating mixture to the reaction vessel to initiate the reaction.
-
Sampling: At timed intervals, withdraw aliquots of the reaction mixture and quench the reaction by diluting the aliquot in a large volume of a suitable quenching agent (e.g., ice-cold water or a basic solution).
-
Analysis: Analyze the quenched samples using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), to determine the concentration of the reactant or product over time.
-
Data Analysis: Plot the concentration data versus time to determine the reaction order and calculate the rate constant. Repeat the experiment at different temperatures to determine the activation energy from an Arrhenius plot.
Protocol for Kinetic Study of SNAr Reaction of a Halonitropyridine with Methoxide
-
Preparation of Reagents: Prepare standard solutions of the 2-halo-6-methyl-3-nitropyridine substrate and sodium methoxide in a suitable anhydrous solvent (e.g., methanol).
-
Reaction Setup: Place the substrate solution in a thermostated reaction vessel with a magnetic stirrer.
-
Initiation of Reaction: Inject a known volume of the sodium methoxide solution into the reaction vessel to start the reaction.
-
Monitoring: Follow the progress of the reaction by monitoring the disappearance of the starting material or the appearance of the product using an in-situ technique (e.g., UV-Vis spectroscopy with a thermostated cell holder) or by taking aliquots at specific time intervals.
-
Quenching and Analysis (for aliquot method): Quench the reaction in the aliquots by adding a suitable acid. Analyze the quenched samples by HPLC or Gas Chromatography (GC) to determine the concentrations of the species of interest.
-
Data Analysis: Determine the initial rates of the reaction at various initial concentrations of both reactants to establish the reaction order with respect to each. Calculate the second-order rate constant from the integrated rate law or the initial rates method.
Conclusion
The synthesis of this compound presents a choice between electrophilic nitration and nucleophilic aromatic substitution pathways. While direct kinetic data for this specific molecule is scarce, analysis of analogous reactions provides a strong foundation for rational synthesis design. The SNAr approach, based on the available data for similar systems, appears to be a more predictable and potentially milder route, with quantifiable second-order kinetics. In contrast, the electrophilic nitration of the corresponding pyridine would likely require harsher conditions and may be more challenging to control, as suggested by the high activation energies observed for related pyridine N-oxide nitrations. This guide provides the necessary comparative data and experimental frameworks to assist researchers in selecting and optimizing the most suitable synthetic strategy for their specific needs.
References
A Comparative Guide to Analytical Methods for the Characterization of 6-Methoxy-2-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical techniques for the characterization of 6-Methoxy-2-methyl-3-nitropyridine. The selection of an appropriate analytical method is critical for confirming the chemical structure, assessing purity, and quantifying the compound in various matrices. This document outlines the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Data Presentation: A Comparative Analysis of Analytical Methods
The following table summarizes the expected performance characteristics of different analytical techniques for the analysis of this compound. The data presented is based on established methods for similar nitropyridine derivatives and general validation principles.[1][2][3]
| Feature | HPLC-UV | GC-MS | ¹H NMR & ¹³C NMR | FTIR |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Separation of volatile compounds followed by mass-based detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Absorption of infrared radiation by molecular vibrations. |
| Primary Information | Purity, Quantification, Retention Time | Molecular Weight, Structural Fragments, Purity, Quantification | Unambiguous Structure Elucidation, Purity | Presence of Functional Groups |
| Specificity | High; can separate structurally similar impurities. | Very high; provides structural information for impurity identification. | Very high; provides detailed structural information. | Moderate; identifies functional groups present. |
| Sensitivity | High (ng to µg range) | Very high (pg to ng range) | Low to moderate | Moderate |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 ng/mL | ~0.1 mg/mL | Not typically used for quantification |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.05 ng/mL | ~0.5 mg/mL | Not typically used for quantification |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | Quantitative NMR (qNMR) can be highly accurate. | Not applicable |
| Precision (% RSD) | < 2.0% | < 5.0% | < 3.0% (for qNMR) | Not applicable |
| Sample Throughput | High | Moderate | Low | High |
| Key Advantage | Robust, widely available, excellent for quantification. | High sensitivity and specificity for identification and quantification. | Provides definitive structural information. | Fast and non-destructive. |
| Key Limitation | May require method development for complex mixtures. | Requires analyte to be volatile and thermally stable. | Lower sensitivity compared to other methods. | Limited structural information. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to facilitate reproducibility and aid in method selection.
Reverse-phase HPLC is a suitable method for the purity determination and quantification of this compound.[2][4][5]
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a concentration of 100 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to obtain a concentration of 100 µg/mL.
GC-MS is a powerful technique for the identification and quantification of this compound, especially for trace-level analysis.[6][7][8]
GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C (hold for 2 min), ramp to 280 °C at 10 °C/min (hold for 5 min)
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Data Acquisition Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Sample Preparation:
-
Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Filter the solution through a 0.22 µm syringe filter before injection.
NMR spectroscopy is the most definitive method for the structural elucidation of this compound.[9][10]
¹H and ¹³C NMR Acquisition:
-
Instrument: 300 MHz or higher NMR spectrometer
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
Sample Concentration: 5-10 mg of the sample dissolved in approximately 0.7 mL of the deuterated solvent.
-
¹H NMR:
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).
-
-
¹³C NMR:
-
Acquire a proton-decoupled spectrum.
-
Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).
-
FTIR spectroscopy is a rapid and simple method to identify the functional groups present in this compound.[11][12][13]
Sample Preparation and Analysis:
-
Method: Attenuated Total Reflectance (ATR) or KBr pellet method.
-
ATR:
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Apply pressure to ensure good contact.
-
-
KBr Pellet:
-
Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder using a mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.[14]
-
-
Analysis:
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for HPLC analysis of this compound.
Caption: Workflow for GC-MS analysis of this compound.
Caption: Workflows for NMR and FTIR spectroscopic analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Separation of 6-Methoxy-N~2~-methylpyridine-2,3-diamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. benchchem.com [benchchem.com]
- 8. ajrconline.org [ajrconline.org]
- 9. scienceopen.com [scienceopen.com]
- 10. tandf.figshare.com [tandf.figshare.com]
- 11. eng.uc.edu [eng.uc.edu]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
Safety Operating Guide
Proper Disposal of 6-Methoxy-2-methyl-3-nitropyridine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical compounds are paramount. This document provides essential safety and logistical information for the proper disposal of 6-Methoxy-2-methyl-3-nitropyridine (CAS No. 5467-69-6), a compound often used in pharmaceutical research and development. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
This compound is an irritant and may be harmful if ingested or inhaled. It is irritating to mucous membranes and the upper respiratory tract. Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Storage: Store the compound in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. The container should be kept tightly closed.
Spill Management: In case of a spill, avoid breathing dust or vapor. Absorb the spill with an inert, dry material and place it in a suitable, sealed container for disposal.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 5467-69-6 | ChemScene[1] |
| Molecular Formula | C₇H₈N₂O₃ | PubChem[2] |
| Molecular Weight | 168.15 g/mol | PubChem[2] |
| Appearance | Solid | CymitQuimica[3] |
| Purity | ≥98% | ChemScene[1] |
| Storage Temperature | 4°C | ChemScene[1] |
Disposal Procedures
The primary and most critical step in the disposal of this compound is to engage a licensed professional waste disposal service. This ensures that the compound is managed in accordance with all federal, state, and local regulations. The following steps provide a procedural workflow for laboratory personnel leading up to professional disposal.
Step-by-Step Waste Management Protocol
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for this compound and its contaminated materials.
-
Do not mix this waste with other chemical waste streams, especially incompatible materials like strong acids, bases, or oxidizing agents.
-
-
Containerization:
-
Use a chemically resistant, sealable container for waste collection.
-
Ensure the container is in good condition and properly labeled with the chemical name, CAS number, and hazard warnings.
-
-
Accumulation of Waste:
-
Collect all unused this compound, contaminated labware (e.g., pipette tips, weighing boats), and used PPE in the designated waste container.
-
Keep the waste container sealed when not in use.
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.
-
Provide them with the Safety Data Sheet (SDS) for this compound and an estimate of the waste quantity.
-
Follow their specific instructions for packaging, labeling, and pickup.
-
Visualized Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: A flowchart outlining the key stages of in-lab waste management and professional disposal for this compound.
References
Comprehensive Safety and Handling Guide for 6-Methoxy-2-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Assumed Hazard Classification
Based on data from structurally similar compounds, 6-Methoxy-2-methyl-3-nitropyridine should be handled as a substance that is:
-
Acutely Toxic: Harmful if swallowed, inhaled, or in contact with skin.
-
Skin and Eye Irritant: Causes skin irritation and serious eye irritation.[1][2][3]
-
Respiratory Irritant: May cause respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Specifications & Rationale |
| Eyes & Face | Chemical Splash Goggles and Face Shield | Goggles are essential to protect against splashes. A face shield provides an additional layer of protection for the entire face, particularly when there is a risk of significant splashing or explosion.[5][6][7] |
| Hands | Double Gloving: Chemical-Resistant Gloves (e.g., Nitrile, Neoprene, or Butyl rubber) | No single glove material protects against all chemicals. Nitrile gloves offer good resistance to a range of chemicals.[6][8] Double gloving provides an extra barrier. For significant contamination risk, consider heavier-duty gloves.[6] Always inspect gloves before use and change them immediately upon contamination.[6][9] |
| Body | Chemical-Resistant Laboratory Coat | A lab coat made of a material like 100% cotton should be worn and fully buttoned to protect the skin.[6] Avoid synthetic fabrics that can melt or burn easily.[6] |
| Respiratory | Certified Chemical Fume Hood | All handling of this volatile and potentially toxic compound should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[5][6][10] If a fume hood is not available or insufficient, a respirator with an appropriate cartridge may be necessary, and personnel must be part of a respiratory protection program.[7][11] |
| Feet | Closed-Toed, Chemical-Resistant Shoes | Shoes must cover the entire foot to prevent injury from spills or falling objects. Sandals or open-toed shoes are not permitted in the laboratory.[6][10] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for minimizing risk.
1. Preparation and Pre-Handling Check:
-
Before starting any work, ensure you are familiar with the potential hazards by reviewing the SDS of similar compounds.[6]
-
Verify that the chemical fume hood is certified and functioning correctly.[6]
-
Ensure all necessary PPE is available and in good condition.[6]
-
Locate the nearest emergency equipment, including a safety shower, eyewash station, and fire extinguisher.[6]
2. Handling the Compound:
-
If transferring the chemical, use appropriate tools to avoid direct contact.
-
Keep containers of the chemical tightly closed when not in use to prevent the release of vapors.[1][4][6]
3. Post-Handling Procedures:
-
Thoroughly clean the work area at the end of the procedure.
-
Decontaminate any equipment that has come into contact with the chemical.
-
Remove PPE carefully to avoid self-contamination. Gloves should be removed last.[6]
-
Wash hands thoroughly with soap and water after removing gloves.[1][6]
Emergency Procedures
| Incident | Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, seek medical advice.[1] |
| Eye Contact | Immediately rinse eyes cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, seek medical attention.[1] |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] If the person feels unwell, call a poison center or doctor.[1] |
| Ingestion | If swallowed, call a poison center or doctor immediately if you feel unwell.[12] Rinse mouth.[12] |
| Spill | For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).[5] For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[5] Prevent the spill from entering drains.[4] |
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
1. Waste Segregation:
-
All waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[5][13]
-
Do not mix this waste with other incompatible waste streams. Store it separately from strong oxidizing agents and acids.[1][5]
2. Waste Collection and Labeling:
-
Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container.[5][14]
-
The label should clearly identify the contents as "Hazardous Waste: this compound" and include the approximate concentration and quantity.
-
Clearly indicate the associated hazards (e.g., Flammable, Toxic, Irritant).[5]
3. Storage and Disposal:
-
Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.[5]
-
Dispose of the waste through your institution's EHS-approved hazardous waste disposal program.[8][13] Never pour chemical waste down the drain.[8]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 2-Chloro-6-methoxy-3-nitropyridine 98 38533-61-8 [sigmaaldrich.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 11. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 12. fishersci.com [fishersci.com]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
